2-methyl-N-phenylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMODJXOTWYBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450829 | |
| Record name | 2-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-39-6 | |
| Record name | 2-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-methyl-N-phenylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of 2-methyl-N-phenylaniline. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for applications in synthesis, materials science, and potentially as a scaffold in medicinal chemistry.
Chemical Properties and Structure
This compound, also known as N-phenyl-o-toluidine or 2-methyldiphenylamine, is an aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a diphenylamine core with a methyl substituent on one of the phenyl rings, imparts specific electronic and steric properties that are leveraged in the development of functional dyes, photostabilizers, and hole-transporting materials for organic light-emitting diodes (OLEDs).[1]
Structural Identifiers
The unique structure of this compound can be represented by several standard chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | N-phenyl-o-toluidine, 2-methyldiphenylamine[3] |
| CAS Number | 1205-39-6[2] |
| Molecular Formula | C₁₃H₁₃N[2] |
| SMILES | CC1=CC=CC=C1NC2=CC=CC=C2[2] |
| InChI | InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3[2] |
| InChIKey | JTMODJXOTWYBOZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 183.25 g/mol [1][2] | |
| Appearance | Colorless to yellow clear liquid[3] | |
| Melting Point | -7.6 °C | Data for N-methyl-N-phenylaniline |
| Boiling Point | 305 °C[3] | |
| Density | 1.07 g/cm³ | Calculated from Specific Gravity (20/20) of 1.07[3] |
| Solubility | Insoluble in water | Data for N-methyl-N-phenylaniline |
| Flash Point | 144 °C[3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a common method for the synthesis of aryl amines.[4]
Reaction Scheme:
Caption: Synthesis of this compound via Buchwald-Hartwig amination.
Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Addition of Reactants: Anhydrous toluene is added to the Schlenk tube, followed by o-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent).
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quality Control by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for assessing the purity of synthesized this compound.
Caption: Workflow for HPLC analysis of this compound.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is used as the mobile phase in an isocratic elution.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This solution is then serially diluted to prepare calibration standards. The sample to be analyzed is also dissolved in the mobile phase to a concentration within the calibration range. All solutions are filtered through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to a calibration curve generated from the standards.
Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and confirmation of the structure of volatile compounds like this compound.
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.
-
Sample Preparation: A dilute solution of the sample (approximately 100 µg/mL) is prepared in a volatile solvent such as dichloromethane (DCM).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 amu.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The identity of the compound is confirmed by matching its retention time and mass spectrum with that of a reference standard or a library spectrum.
Biological Activity
Currently, there is a notable lack of specific studies in the scientific literature that investigate this compound as a direct modulator of biological signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules. The twisted conformation between the phenyl rings and the central nitrogen atom imparts significant electronic properties, making it a versatile precursor for studying charge transfer processes, which can be relevant in the design of certain therapeutic agents.[1]
Safety and Handling
Based on available GHS information, this compound is not classified as a hazardous substance by the majority of reporting companies.[2] However, some suppliers indicate that it may cause skin and serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is also noted as being air-sensitive and should be stored under an inert gas in a cool, dark place.[3]
References
Spectroscopic Data and Analysis of 2-methyl-N-phenylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine or 2-methyldiphenylamine). The information herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with representative experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from available scientific literature and spectral databases.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum gives insights into the electronic environment of the protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.26 – 7.20 | m | - | 3H | Ar-H |
| 7.18 | d | 7.5 | 1H | Ar-H |
| 7.11 | t | 7.1 | 1H | Ar-H |
| 6.94 | d | 8.4 | 2H | Ar-H |
| 6.90 | d | 4.3 | 1H | Ar-H |
| 6.88 | t | 6.5 | 1H | Ar-H |
| 5.56 | br s | - | 1H | N-H |
| 2.25 | s | - | 3H | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ, ppm) | Assignment |
| 143.8 | Ar-C |
| 141.0 | Ar-C |
| 130.7 | Ar-CH |
| 129.1 | Ar-CH |
| 128.2 | Ar-C |
| 126.6 | Ar-CH |
| 121.9 | Ar-CH |
| 120.3 | Ar-CH |
| 118.8 | Ar-CH |
| 117.2 | Ar-CH |
| 18.0 | CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch (secondary aromatic amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1600 - 1585 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1335 - 1250 | Strong | Aromatic C-N Stretch[2] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 184 | [M+H]⁺ (Molecular Ion + H)[1] |
| 183 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to obtain the final spectrum.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
Sample Preparation (ATR) : A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is clean before and after the measurement.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
-
Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis :
-
Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.
-
Chromatography : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The components of the sample are separated based on their boiling points and interactions with the stationary phase.
-
Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
-
-
Data Processing : The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis, purification, and characterization of 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine), a valuable chemical intermediate in organic synthesis and materials science.[1] Its utility as a building block for functional dyes, hole-transporting materials for OLEDs, and complex ligands for catalysis underscores the importance of reliable synthetic and analytical methodologies.[1] This guide details prevalent synthetic routes, provides comprehensive experimental protocols, and outlines the key characterization techniques required to ensure product identity and purity.
Synthetic Methodologies
The construction of the C-N bond in this compound is most effectively achieved through modern cross-coupling reactions. The two primary methods, the Buchwald-Hartwig amination and the Ullmann condensation, offer robust pathways to the target molecule.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, prized for its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[2][3] The reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.[2] For the synthesis of this compound, this can be approached in two ways:
-
Route A: Coupling of o-toluidine with a phenyl halide (e.g., chlorobenzene, bromobenzene).
-
Route B: Coupling of aniline with an o-tolyl halide (e.g., 2-chlorotoluene, 2-bromotoluene).[1]
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the this compound product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming aryl-amine bonds, utilizing a copper catalyst.[4] While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a viable synthetic strategy.[4] The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[4]
The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[4] Innovations have led to the use of soluble copper catalysts with ligands like diamines, which can improve reaction efficiency and lower the required temperature.[4]
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands.[1] | Copper (e.g., CuI, Cu powder).[4] |
| Temperature | Generally lower (Room temp. to ~120 °C). | Typically higher (>150 °C), though modern methods can be milder.[4] |
| Substrate Scope | Very broad, high functional group tolerance.[2][3] | Traditionally requires activated aryl halides (electron-withdrawing groups).[4] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). | Typically K₂CO₃ or other inorganic bases. |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF). | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene).[4] |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of 2-bromotoluene and aniline.
Materials:
-
2-Bromotoluene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add anhydrous toluene, followed by 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench with water and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Ullmann Condensation
This protocol details the coupling of 2-chlorotoluene and aniline.
Materials:
-
2-Chlorotoluene
-
Aniline
-
Copper(I) Iodide (CuI)
-
L-Proline (as a ligand)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chlorotoluene (1.0 equivalent), aniline (1.5 equivalents), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the mixture to 120-130 °C under an inert atmosphere, stirring vigorously. Monitor the reaction's progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate. The product may be in the organic phase.
-
Purification: Wash the combined organic extracts with water and brine to remove DMSO and salts. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography or vacuum distillation to afford the final product.
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N | [5] |
| Molecular Weight | 183.25 g/mol | [1][5] |
| Appearance | Colorless to yellow clear liquid | |
| Boiling Point | 305 °C | |
| CAS Number | 1205-39-6 | [1][5] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Data and Interpretation |
| ¹H NMR | Aromatic Protons (Ar-H): Multiplets in the range of δ 6.7-7.4 ppm. The protons on the o-tolyl ring and the phenyl ring will show distinct and complex splitting patterns. Amine Proton (N-H): A broad singlet, typically between δ 5.0-6.0 ppm, which is D₂O exchangeable. Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm. |
| ¹³C NMR | Aromatic Carbons (Ar-C): Multiple signals expected in the δ 115-150 ppm region. The carbon attached to the nitrogen (C-N) and the methyl group (C-CH₃) will be distinct. Methyl Carbon (-CH₃): A signal around δ 17-20 ppm. |
| IR Spectroscopy | N-H Stretch: A sharp absorption band around 3400 cm⁻¹. Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹. C-N Stretch: A characteristic band in the 1250-1350 cm⁻¹ region. Aromatic C=C Bending: Strong absorptions in the 1500-1600 cm⁻¹ range. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 183, corresponding to the molecular weight.[6] Key Fragments: Expect fragmentation patterns corresponding to the loss of a methyl group ([M-15]⁺ at m/z = 168) or cleavage of the C-N bond. |
Experimental Workflow Visualization
The overall process from synthesis to final characterization can be visualized as a logical workflow.
References
- 1. This compound | | High Purity [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. This compound | C13H13N | CID 10986946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C13H13N) [pubchemlite.lcsb.uni.lu]
The Versatility of 2-Methyl-N-phenylaniline in Advanced Materials Science: A Technical Guide
Introduction: 2-Methyl-N-phenylaniline, also known as N-phenyl-o-toluidine, is an aromatic amine that serves as a important and versatile building block in the field of materials science. Its unique molecular structure, characterized by a twisted conformation between the phenyl rings and the central nitrogen atom, imparts valuable electronic properties.[1] This makes it a prized chemical intermediate for the synthesis of a range of functional organic materials. This technical guide explores the potential applications of this compound, focusing on its role in the development of conducting polymers and hole-transporting materials for optoelectronic devices. For researchers and professionals in materials science and drug development, this document provides an in-depth overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.
Application in Conducting Polymers
This compound is a valuable monomer for the synthesis of conducting polymers, particularly as a derivative of polyaniline (PANI). The incorporation of the methyl group onto the phenyl ring enhances the solubility of the resulting polymer, a significant advantage over the often intractable parent PANI.[2] These polymers are of great interest due to their electrical conductivity, environmental stability, and ease of synthesis, making them suitable for applications in microelectronics, anti-static packaging, and corrosion protection.[2]
The copolymerization of 2-methylaniline with other monomers, such as aniline, allows for the fine-tuning of the polymer's properties, including its solubility and conductivity.[2] While increased 2-methylaniline content improves solubility, it can lead to a decrease in conductivity.[2]
Quantitative Data: Properties of Poly(o-toluidine) and Copolymers
The following table summarizes key properties of polymers derived from 2-methylaniline (o-toluidine).
| Property | Material | Value | Notes |
| Electrical Conductivity | Poly(2-methylaniline-co-aniline) | Lower than pure polyaniline | Conductivity decreases with a higher molar ratio of 2-methylaniline.[2] |
| Poly(2-methylaniline-co-2-aminobenzoic acid) | Higher at room temperature synthesis | Synthesis at room temperature yields higher conductivity compared to 0°C and 60°C.[2] | |
| Poly(2-methyl aniline-co-2-chloro aniline)-blend-polyurethane | 2.723 x 10⁻⁵ S/m | In the semiconducting range.[3] | |
| Thermal Stability (TGA) | Poly(o-toluidine) (POT) | Stable up to 540°C | Thermogravimetric analysis shows high thermal stability.[4] The degradation of the main polymer chain is higher than that of PANI.[4] |
| o-Toluidine-Biuret-Formaldehyde Copolymer | Three-step decomposition (40-620°C) | Slow initial decomposition up to 80°C is attributed to water loss.[5] |
Experimental Protocol: Synthesis of Poly(o-toluidine) (POT) Nanoparticles
This protocol describes the synthesis of poly(o-toluidine) nanoparticles via an oxidation-polycondensation method.[4]
Materials:
-
2-methylaniline (2-MeAn)
-
Hydrochloric acid (HCl, 1M)
-
Potassium persulfate (K₂S₂O₈)
-
Distilled water
-
Methanol
Procedure:
-
Prepare the monomer salt solution by dissolving 0.05 mol (5.35 g) of 2-methylaniline in 100 ml of 1M HCl.
-
Prepare the oxidant solution by dissolving 0.022 mol (5.94 g) of potassium persulfate in 50 ml of distilled water.
-
Cool both solutions in an ice bath (0-4°C) for 30 minutes.
-
Transfer the 2-methylaniline salt solution to a three-neck flask equipped with a nitrogen gas inlet/outlet, a thermometer, and an ultrasonic wave stirrer.
-
Purge the flask with nitrogen gas to remove oxygen.
-
Slowly add the potassium persulfate solution to the reaction medium over one hour with continuous ultrasonic stirring.
-
Observe the gradual darkening of the reaction mixture.
-
After the addition is complete, continue the reaction for a total of 4-6 hours at 0-4°C.
-
The polymer will precipitate. Filter the product and wash it several times with 150 ml of 1M HCl, followed by distilled water and methanol.
-
Dry the final product in a vacuum oven at 50°C for 48 hours.
Visualization: Oxidative Polymerization of 2-Methylaniline
The following diagram illustrates the chemical oxidative polymerization process of 2-methylaniline to form poly(o-toluidine).
Caption: Oxidative polymerization of 2-methylaniline.
Application in Hole-Transporting Materials (HTMs)
This compound is a key precursor in the synthesis of triarylamine-based hole-transporting materials (HTMs). These materials are essential components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate the efficient transport of positive charge carriers (holes).[6] The molecular design of HTMs is crucial for optimizing device performance, and the triphenylamine scaffold, which can be derived from this compound, offers excellent electron-donating ability and morphological stability.[1]
Derivatives such as N,N,N'-Triphenyl-N'-(3-methylphenyl)benzidine are used in the preparation of electroluminescent devices. While specific performance data for HTMs directly synthesized from this compound is not abundant in the literature, the properties of closely related triarylamine and benzidine derivatives provide valuable insights into their expected performance.
Quantitative Data: Properties of Triarylamine-Based HTMs
The following table presents a range of typical properties for triarylamine-based HTMs, which are structurally similar to derivatives of this compound.
| Property | Typical Value Range | Significance in Device Performance |
| HOMO Energy Level | -5.0 to -5.7 eV | Determines the efficiency of hole injection from the anode and alignment with the emissive layer or perovskite.[7][8] |
| LUMO Energy Level | -2.0 to -2.5 eV | Important for electron blocking, preventing electrons from reaching the anode and improving charge recombination efficiency. |
| Hole Mobility | 10⁻⁵ to 10⁻² cm²/Vs | A higher hole mobility leads to more efficient charge transport and lower operating voltage in devices.[7] |
| Glass Transition Temp. (Tg) | > 100 °C | A high Tg is crucial for the morphological stability and long-term operational lifetime of the device.[5] |
| Decomposition Temp. (Td) | > 400 °C | High thermal stability is necessary to withstand the temperatures during device fabrication and operation.[5] |
Experimental Protocol: Synthesis of a Triarylamine-based HTM via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of a triarylamine-based HTM using the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[3]
Materials:
-
Aryl halide (e.g., 4,4'-diiodobiphenyl)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a Schlenk flask with the aryl halide, this compound, palladium catalyst, and phosphine ligand.
-
Add the base to the flask.
-
Add anhydrous toluene to the flask and seal it.
-
Remove the flask from the glovebox and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine HTM.
Visualization: OLED Device Architecture and HTM Synthesis
The following diagrams illustrate the synthesis of a representative HTM and the typical architecture of an OLED device where it would be employed.
Caption: Synthesis of a triarylamine HTM.
Caption: Typical OLED device architecture.
This compound is a chemical intermediate with significant potential in materials science. Its utility in creating more processable conducting polymers and as a foundational element for high-performance hole-transporting materials highlights its importance. The ability to tune the properties of the final materials through copolymerization or by creating specific derivatives makes it a valuable tool for researchers. Further exploration into novel derivatives and their applications in advanced electronic and optoelectronic devices is a promising area for future research and development. This guide provides a solid foundation for understanding and utilizing this versatile molecule in the pursuit of next-generation materials.
References
2-methyl-N-phenylaniline as a building block in organic synthesis
An In-depth Technical Guide to 2-methyl-N-phenylaniline as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N-phenyl-o-toluidine or 2-methyldiphenylamine, is a versatile diarylamine that serves as a crucial chemical intermediate and building block in organic synthesis.[1][2] Its molecular structure, which features a twisted conformation between the two phenyl rings connected by a central nitrogen atom, imparts significant electronic properties.[1] This makes it a valuable precursor for constructing complex organic frameworks.[1]
The compound is a key starting material for a variety of advanced materials and molecules. It is particularly prized in the development of functional dyes, photostabilizers, and hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs).[1] Furthermore, its derivatives are integral to the synthesis of pharmaceutically relevant scaffolds, such as carbazoles and other nitrogen-containing heterocycles.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, complete with experimental protocols and data for laboratory use.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and product characterization.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Synonyms | N-phenyl-o-toluidine, 2-Methyldiphenylamine | [5][6] |
| CAS Number | 1205-39-6 | [5] |
| Molecular Formula | C₁₃H₁₃N | [5] |
| Molecular Weight | 183.25 g/mol | [5] |
| Physical State | Liquid to Solid (depending on purity/temp) | [6] |
| Purity | >98.0% (GC) | [6] |
| InChIKey | JTMODJXOTWYBOZ-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure and purity of this compound and its derivatives. The following table provides representative NMR data for a closely related analogue, 2-Methyl-N-(p-tolyl)aniline, which illustrates the expected chemical shifts.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.34 (s, 3H, Me), 2.40 (s, 3H, Me), 5.38 (br s, 1H, NH), 6.96–7.02 (m, 3H, Ar), 7.16–7.23 (m, 3H, Ar), 7.26–7.28 (m, 2H, Ar) | [7] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 18.0, 20.8, 117.4, 118.8, 121.2, 126.9, 127.2, 130.0, 130.5, 131.0, 141.2, 142.2 | [7] |
| UV-Visible | The chromophoric system, consisting of two phenyl rings and a secondary amine, absorbs UV light, causing π to π* electronic transitions. | [1] |
Synthesis of this compound
The construction of the C-N bond in this compound is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions, which have largely replaced harsher, traditional methods like the Ullmann condensation.[8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines due to its high functional group tolerance, broad substrate scope, and relatively mild reaction conditions.[8][10] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol describes the synthesis of this compound from bromobenzene and o-toluidine.
Materials:
-
Bromobenzene
-
o-Toluidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).
-
Addition of Reagents: Add sodium tert-butoxide (1.4 equivalents), followed by anhydrous toluene.
-
Reactant Introduction: Add o-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent) to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications as a Building Block
This compound is a versatile precursor for a range of more complex molecules, primarily through reactions involving intramolecular C-H activation, electrophilic aromatic substitution, and further N-functionalization.
Synthesis of Carbazoles
A paramount application of this compound derivatives is the synthesis of the carbazole scaffold.[3] This is typically achieved via a palladium-catalyzed intramolecular C-H activation/amination reaction, where the N-H bond couples with an ortho C-H bond on the adjacent phenyl ring to form the tricyclic system.[12] Carbazoles are important motifs in pharmaceuticals and materials science.[4][13]
Caption: Palladium-catalyzed synthesis of carbazoles.
Experimental Protocol: Synthesis of a Carbazole Derivative
This protocol is a general method for the intramolecular cyclization of a diarylamine.
Materials:
-
This compound derivative (e.g., from a previous functionalization step)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) or another suitable oxidant (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Setup: In a reaction vessel, combine the this compound derivative, palladium(II) acetate, and the oxidant.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 110-140 °C. Stir vigorously and monitor the formation of the carbazole product by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through Celite to remove metal salts.
-
Extraction: Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the pure carbazole product.[12]
Other Key Reactions and Applications
The versatility of this compound extends to its use as a precursor for various functional materials and complex molecules.
Caption: Key applications of this compound.
-
Hole-Transporting Materials (HTMs): The electron-donating ability and morphological stability of the triarylamine core make it an excellent foundation for HTMs used in OLEDs and other electronic devices.[1]
-
Pharmaceutical Intermediates: The diarylamine scaffold is a "privileged structure" in medicinal chemistry.[14] Derivatives of this compound can be used to synthesize various heterocyclic compounds with potential biological activity, including anticancer, anti-inflammatory, and antimicrobial agents.[3][15] For instance, related phenylaniline compounds have been investigated as modulators of amyloid protein precursor metabolism in the context of Alzheimer's disease.[16]
-
Ligand Synthesis: The structure can be further elaborated to create sophisticated ligands for transition metal catalysis.[1]
-
Oxidation and Reduction: The compound can undergo oxidation at the nitrogen or aromatic rings.[1] Catalytic hydrogenation can reduce the aromatic rings to their cyclohexyl analogues, offering access to different chemical space.[1]
Conclusion
This compound is a high-value and versatile building block in modern organic synthesis. Its straightforward preparation via robust methods like the Buchwald-Hartwig amination and its capacity to be transformed into complex, functional molecules make it indispensable. For researchers in materials science and drug discovery, this compound provides a reliable and adaptable starting point for the synthesis of innovative carbazoles, hole-transporting materials, and a wide array of pharmaceutically relevant heterocyclic scaffolds. The protocols and data presented in this guide serve as a foundational resource for leveraging the synthetic potential of this important intermediate.
References
- 1. This compound | | High Purity [benchchem.com]
- 2. This compound;CAS No.:1205-39-6 [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H13N | CID 10986946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1205-39-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scilit.com [scilit.com]
- 13. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. New phenylaniline derivatives as modulators of amyloid protein precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic and Photophysical Properties of 2-Methyl-N-phenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and photophysical properties of 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine) and its derivatives. These compounds are of significant interest in materials science and drug development due to their unique molecular structure, which features a twisted conformation between the phenyl rings and the central nitrogen atom, imparting notable electronic and photophysical characteristics.[1] This guide details the theoretical framework for understanding their properties, outlines rigorous experimental and computational protocols for their characterization, and presents available data for related compounds to establish a baseline for future research.
Introduction
This compound is a derivative of diphenylamine and serves as a crucial building block in organic synthesis. It is particularly valued in the development of functional dyes, photostabilizers, and hole-transporting materials (HTMs) for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] The electronic properties of these molecules are governed by the degree of electronic communication between the two aromatic rings, which is mediated by the nitrogen lone pair and influenced by the torsional angle between the rings. The methyl group in the ortho position introduces steric hindrance, which can significantly alter this torsional angle and, consequently, the electronic and photophysical properties compared to the parent diphenylamine.
Understanding these properties is critical for designing novel molecules with tailored characteristics for specific applications, such as fluorescent probes in biological imaging or charge-transporting materials in organic electronics.
Molecular and Physical Properties
The fundamental properties of the parent compound, this compound, are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | N-phenyl-o-toluidine, 2-Methyldiphenylamine | PubChem[2] |
| CAS Number | 1205-39-6 | PubChem[2] |
| Molecular Formula | C₁₃H₁₃N | PubChem[2] |
| Molecular Weight | 183.25 g/mol | PubChem[2] |
| Appearance | Colorless to Yellow clear liquid | TCI |
Electronic Properties and Their Characterization
The electronic properties of this compound derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their behavior in electronic devices and their redox characteristics.
Theoretical Framework
The HOMO is typically localized on the electron-rich diphenylamine core, while the LUMO is distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) dictates the molecule's absorption and emission properties and its electrochemical stability. For diphenylamine derivatives, the excited states can have significant intramolecular charge transfer (ICT) character, where photoexcitation promotes an electron from a donor part of the molecule (the nitrogen and one phenyl ring) to an acceptor part (the other phenyl ring). In polar solvents, these molecules can form twisted intramolecular charge transfer (TICT) states, which often lead to efficient non-radiative decay, quenching fluorescence.[3]
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique for experimentally determining the HOMO and LUMO energy levels. It measures the oxidation and reduction potentials of a molecule.
Methodology:
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., dry acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, Bu₄NClO₄). Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 20-100 mV/s). Record the resulting current as a function of the applied potential.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for accurate potential referencing.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Expected Data for Derivatives
While specific data for this compound is scarce in the literature, data for related diphenylamine and triphenylamine derivatives show oxidation potentials typically in the range of +0.5 to +1.2 V vs. Ag/AgCl, indicating that they are relatively easy to oxidize, which is a key characteristic for hole-transporting materials. The table below presents hypothetical data to illustrate the expected format.
| Derivative | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |
| This compound | Data not found | Data not found | N/A | N/A | N/A |
| 4,4'-dimethoxy-diphenylamine | ~0.3 | ~-2.5 | ~-5.1 | ~-2.3 | ~2.8 |
| 4,4'-dinitro-diphenylamine | ~1.1 | ~-1.0 | ~-5.9 | ~-3.8 | ~2.1 |
Note: Data for dimethoxy and dinitro derivatives are illustrative based on general principles of substituent effects.
Photophysical Properties and Their Characterization
The photophysical properties describe how the molecules interact with light, including absorption and emission processes.
Theoretical Framework
The absorption of UV-visible light by this compound derivatives excites electrons from the ground state (S₀) to an excited singlet state (S₁).[1] The molecule can then relax back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F), and the duration of the excited state is measured by the fluorescence lifetime (τ_F). These properties are highly sensitive to the molecular structure and the solvent environment.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorption (λ_abs) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law.
-
-
Steady-State Fluorescence Spectroscopy:
-
Excite the sample at or near its λ_abs.
-
Record the emission spectrum, ensuring to correct for the instrument's detector response and lamp profile.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, η is the refractive index of the solvent, and the subscripts X and ST refer to the unknown sample and the standard, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime, τ_F):
-
Use a technique like Time-Correlated Single Photon Counting (TCSP).
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED).
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).
-
Expected Data for Derivatives
For diphenylamine derivatives, absorption typically occurs in the UV region (300-380 nm). Emission is often weak and highly dependent on solvent polarity due to the formation of non-radiative TICT states in polar solvents.[3]
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |
| This compound | Various | Data not found | Data not found | Data not found | Data not found |
| Diphenylamine | Cyclohexane | ~330 | ~380 | ~0.1 | ~2.5 |
| Diphenylamine | Acetonitrile | ~340 | ~450 | <0.01 | <0.5 |
Note: Data for diphenylamine is representative and sourced from general knowledge of its photophysics.
Mandatory Visualizations
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel this compound derivative, integrating both experimental and computational approaches.
Caption: Integrated workflow for characterizing this compound derivatives.
Photophysical Processes (Jablonski Diagram)
This diagram illustrates the key photophysical processes of absorption and fluorescence.
References
Technical Guide: Properties of 2-methyl-N-phenylaniline (CAS 1205-39-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-methyl-N-phenylaniline (CAS 1205-39-6), also known as N-phenyl-o-toluidine or 2-methyldiphenylamine. This document consolidates available data on its chemical and physical properties, safety information, and established synthetic and analytical methodologies. Due to a lack of specific studies on its biological activity, this guide also presents a hypothetical metabolic pathway based on the known metabolism of structurally related aromatic amines. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are provided, along with visual diagrams to illustrate the synthetic workflow and a putative metabolic pathway. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or interested in this compound.
Chemical and Physical Properties
This compound is a substituted diarylamine that serves as a versatile intermediate in organic synthesis.[1] Its structural characteristics, featuring a phenyl group and a methyl-substituted phenyl group attached to a secondary amine, impart specific physical and chemical properties that are critical for its application in various chemical transformations.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1205-39-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₃N | [2][5][6] |
| Molecular Weight | 183.25 g/mol | [1][3][5][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-phenyl-o-toluidine, 2-methyldiphenylamine, 2-anilinotoluene | [3][4] |
| Appearance | Colorless to yellow clear liquid or solid/semi-solid | [2][4] |
| Boiling Point | 305 °C | [4] |
| Flash Point | 144 °C | [4] |
| Specific Gravity (20/20) | 1.07 | [4] |
| Purity | >98.0% (GC) | [4] |
| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [2][7] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area or a fume hood.[1]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | [2][4][8] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | [2][4][8] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [2][8] |
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
The primary method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms the C-N bond between an aryl halide and an amine.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with argon three times.
-
Addition of Reactants: Anhydrous toluene is added, followed by 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 18-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected aromatic protons will appear in the range of δ 6.8-7.4 ppm, the N-H proton as a broad singlet, and the methyl protons around δ 2.3 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The aromatic carbons will resonate in the δ 115-150 ppm region, and the methyl carbon will appear around δ 17-20 ppm.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound via the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | | High Purity [benchchem.com]
- 3. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the quantitative solubility and stability of 2-methyl-N-phenylaniline is limited in publicly available literature. This guide provides a comprehensive overview based on the fundamental principles of organic chemistry, data from structurally similar aromatic amines, and established experimental methodologies. The information herein serves as a robust framework for experimental design and handling of the compound.
Introduction
This compound, also known as N-phenyl-o-toluidine, is a secondary aromatic amine with applications as a building block in organic synthesis, particularly in the development of dyes, photostabilizers, and materials for electronic devices.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological studies. This technical guide outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their determination.
Predicted Physicochemical Properties and Solubility Profile
The structure of this compound, featuring two aromatic rings and a secondary amine group, dictates its physicochemical properties. It is expected to be a weakly basic compound. The presence of the non-polar tolyl and phenyl groups suggests that it will have limited solubility in aqueous media and greater solubility in organic solvents. The secondary amine functionality allows for protonation in acidic conditions, which can enhance its solubility in acidic aqueous solutions.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to Insoluble in water; Soluble in alcohols | The large non-polar surface area of the two aromatic rings dominates, leading to poor interaction with water.[2] The compound will likely be soluble in alcohols due to the "like dissolves like" principle. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate the aromatic rings and the amine group.[1] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Soluble | The non-polar nature of the bulk of the molecule favors solubility in non-polar organic solvents.[1][3] |
| Aqueous Acid | 5% Hydrochloric Acid | Soluble | The secondary amine can be protonated to form a more polar ammonium salt, which is more soluble in water.[4][5] |
| Aqueous Base | 5% Sodium Hydroxide | Insoluble | The compound is not expected to deprotonate in basic solutions, thus its solubility will not be enhanced.[4][5] |
Predicted Stability Profile
Aromatic amines are known to be susceptible to degradation under certain conditions. The primary stability concerns for this compound are oxidation and photodegradation.
Table 2: Predicted Stability of this compound
| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |
| Air/Oxidation | Oxidation of the amine nitrogen or aromatic rings. | Potentially unstable over long-term storage. | Aromatic amines can undergo oxidation, which may lead to the formation of colored degradation products.[1][6] |
| Light | Photodegradation | Potentially light-sensitive. | Aromatic amines are often sensitive to light and should be stored in amber vials or protected from light.[6] |
| Temperature | Thermal decomposition | Generally stable at ambient temperatures. | Stability at elevated temperatures should be experimentally determined. |
| pH | Acid-catalyzed degradation | Potentially less stable in acidic conditions. | While solubility is enhanced in acidic media, prolonged exposure may lead to degradation. Aromatic amines have shown stability issues in acidic media.[7][8] |
Experimental Protocols
This protocol is a robust method for determining the equilibrium solubility of a compound in various solvents.
Materials and Equipment:
-
This compound (solid or liquid)
-
Selected solvents (e.g., water, ethanol, DMSO, toluene, 5% HCl)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with a suitable solvent.
-
Analyze the diluted solutions using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the dissolved compound.[9]
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.
Materials and Equipment:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
-
HPLC-UV or GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the chosen solvents or buffer systems.
-
Dispense the solutions into multiple vials for each storage condition.
-
-
Storage Conditions:
-
Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) protected from light.[8][10]
-
Light: Expose a set of vials to a controlled light source in a photostability chamber. Wrap a corresponding set of vials in aluminum foil to serve as dark controls.
-
pH: Use the buffered solutions prepared in step 1 and store at a controlled temperature.
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analysis:
-
At each time point, withdraw an aliquot from the respective vials.
-
Analyze the samples by a stability-indicating HPLC or GC-MS method. This method should be able to separate the parent compound from any potential degradation products.
-
Quantify the remaining concentration of this compound.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Caption: Logical Relationships of Structural Features and Properties.
References
- 1. This compound | | High Purity [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on 2-methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 2-methyl-N-phenylaniline, a significant chemical intermediate in various fields of advanced materials research and organic synthesis. Also known as N-phenyl-o-toluidine, this triarylamine derivative is a key building block for constructing complex organic frameworks[1].
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N | PubChem[2][3], TCI |
| Molecular Weight | 183.25 g/mol | PubChem[2], Benchchem[1], Sigma-Aldrich[4] |
| CAS Number | 1205-39-6 | Benchchem[1], TCI |
Applications in Research and Synthesis
This compound is highly valued in advanced materials research and organic synthesis[1]. Its molecular structure, which features a twisted conformation, imparts important electronic properties[1]. This makes it a versatile precursor for a range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): It serves as a fundamental building block for hole-transporting materials (HTMs) used in OLEDs and other electronic devices[1].
-
Functional Dyes and Photostabilizers: The compound is utilized in the development of specialized dyes and photostabilizers[1].
-
Complex Organic Frameworks: Researchers use it to create sophisticated ligands for catalysis and to develop novel polymers with specific thermal and optoelectronic characteristics[1].
-
Synthetic Chemistry: It is a key starting material for synthesizing more complex triarylamine systems, which are crucial in modern materials science[1]. A common synthetic route to produce this and similar arylamines is the Palladium-catalyzed Buchwald-Hartwig amination[1].
Logical Relationship of Core Properties
The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.
Caption: Logical relationship of this compound's core properties.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-methyl-N-phenylaniline via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines. The synthesis of 2-methyl-N-phenylaniline, a valuable intermediate in the development of pharmaceuticals and functional materials, can be efficiently achieved through the Buchwald-Hartwig amination by coupling an aniline with a 2-halotoluene. This document provides detailed application notes, experimental protocols, and comparative data for this synthesis.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-chlorotoluene or 2-bromotoluene), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated aniline to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as this compound is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the success of this reaction, especially with ortho-substituted aryl halides like 2-chlorotoluene, as it promotes the desired reductive elimination and minimizes side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Buchwald-Hartwig amination. Below are tables summarizing the performance of various catalytic systems for the synthesis of this compound and analogous compounds.
Table 1: Synthesis of this compound from 2-Bromotoluene and Aniline
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | (±)-BINAP | NaOt-Bu | Toluene | 110 | 16 | 82 | [1] |
| Pd(dba)₂ | (±)-BINAP | NaOt-Bu | TMO | 110 | 16 | 82 | [1] |
Table 2: Synthesis of N-(2-methylphenyl)morpholine from 2-Chlorotoluene and Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| (NHC)Pd(allyl)Cl | SIPr | NaOt-Bu | Dioxane | RT | 25 | 94 | [2] |
Table 3: Synthesis of 2-methyl-N-(p-tolyl)aniline from 4-methylaniline and 2-halotoluene
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-bromotoluene | XPhos Pd G3 | K₂CO₃ | Rapeseed Oil | 120 | 24 | 96 | [3] |
Note: TMO (2,2,5,5-Tetramethyloxolane) is a bio-based solvent alternative to toluene. (NHC)Pd(allyl)Cl with SIPr is an N-heterocyclic carbene-based catalyst system.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the Buchwald-Hartwig amination of 2-chlorotoluene and aniline.
Materials and Equipment:
-
2-chlorotoluene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Reagent Addition: To the flask, add anhydrous toluene, followed by 2-chlorotoluene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.
-
Aniline and 2-chlorotoluene are toxic; avoid inhalation and skin contact.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of this compound. The selection of a sterically hindered and electron-rich phosphine ligand, such as RuPhos or XPhos, in combination with a palladium precursor and a strong base, is critical for achieving high yields, particularly when using the less reactive 2-chlorotoluene as a substrate. The provided protocols and comparative data serve as a valuable resource for researchers in the optimization and scale-up of this important transformation in the fields of pharmaceutical and materials science.
References
Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-Methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a classic and versatile copper-catalyzed cross-coupling reaction essential for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This application note provides a detailed protocol for the synthesis of 2-methyl-N-phenylaniline, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The synthesis involves the N-arylation of o-toluidine with an aryl halide, such as iodobenzene or bromobenzene, facilitated by a copper catalyst. While traditional Ullmann conditions often require harsh reaction environments with high temperatures and stoichiometric amounts of copper, modern protocols have been developed using catalytic amounts of copper, often in conjunction with ligands, to promote the reaction under milder conditions.[1][2][3] This document outlines a representative experimental procedure, summarizes key reaction parameters in tabular format for easy comparison, and includes diagrams illustrating the reaction workflow and the proposed catalytic cycle.
Reaction Scheme
The synthesis of this compound via the Ullmann condensation proceeds by the coupling of o-toluidine and an aryl halide in the presence of a copper catalyst and a base.
Caption: General reaction scheme for the Ullmann condensation synthesis of this compound.
Data Presentation
The following tables summarize the key reagents and reaction parameters for the Ullmann condensation synthesis of this compound. The data is compiled from typical conditions reported for analogous N-arylation reactions.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Typical Molar Ratio |
| o-Toluidine | C₇H₉N | 107.15 | Amine | 1.0 - 1.2 |
| Iodobenzene | C₆H₅I | 204.01 | Aryl Halide | 1.0 |
| Bromobenzene | C₆H₅Br | 157.01 | Aryl Halide | 1.0 |
| Copper(I) Iodide | CuI | 190.45 | Catalyst | 0.01 - 0.1 |
| Copper(I) Oxide | Cu₂O | 143.09 | Catalyst | 0.01 - 0.1 |
| L-Proline | C₅H₉NO₂ | 115.13 | Ligand | 0.02 - 0.2 |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | Ligand | 0.02 - 0.2 |
| Potassium Phosphate | K₃PO₄ | 212.27 | Base | 2.0 - 3.0 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base | 2.0 - 3.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | - |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Typical Range/Value | Influence on Reaction |
| Catalyst Loading | 1 - 10 mol% | Higher loading may increase reaction rate but also cost. |
| Ligand | Optional, 2 - 20 mol% | Can improve yield and allow for milder reaction conditions. |
| Base | 2 - 3 equivalents | Essential for deprotonating the amine. Choice of base can affect yield. |
| Solvent | Polar aprotic (DMF, Dioxane) | High-boiling polar solvents are typically used.[1] |
| Temperature | 100 - 180 °C | Higher temperatures are often required, but ligands can lower this. |
| Reaction Time | 12 - 48 hours | Monitored by TLC or GC-MS until completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst. |
| Expected Yield | 60 - 95% | Highly dependent on the specific combination of reactants and conditions. |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.
Materials:
-
o-Toluidine
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-Proline (optional, as ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane or DMF
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction tube, add o-toluidine (1.2 mmol), iodobenzene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%, if used), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane or DMF (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 120 °C) for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Mandatory Visualizations
Catalytic Cycle of Ullmann Condensation
The proposed catalytic cycle for the Ullmann N-arylation reaction involves the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to a copper(III) species, and subsequent reductive elimination to yield the N-arylated product and regenerate the active copper(I) catalyst.
Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann N-arylation.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
The Ullmann condensation provides a robust and reliable method for the synthesis of this compound. The protocol outlined in this application note, utilizing modern advancements in catalysis, offers a pathway to this important chemical intermediate. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be further optimized to achieve higher yields and purity for specific applications in research and development.
References
Application Note and Protocol: Purification of 2-methyl-N-phenylaniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-methyl-N-phenylaniline, also known as N-phenyl-o-toluidine, is a valuable chemical intermediate in the synthesis of pharmaceuticals, functional dyes, and materials for organic electronics.[1] The purity of this compound is critical to ensure the desired outcomes, reproducibility, and safety of subsequent reactions and final products. Column chromatography is a widely employed and effective technique for the purification of this compound from crude reaction mixtures, separating it from starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from the purification of a crude sample of this compound. This data serves to illustrate the effectiveness of the described column chromatography protocol.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Dark brown oil | Pale yellow oil |
| Weight (g) | 5.0 | 4.1 |
| Purity (by GC-MS) | 85% | >98% |
| Yield (%) | N/A | 82% |
| Rf Value | 0.35 (major spot) | 0.35 |
Experimental Protocols
This section details the methodology for the purification of this compound via column chromatography.
1. Materials and Equipment:
-
Chemicals & Solvents:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM, for sample loading)
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Glass chromatography column
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Glass wool or cotton
-
Sand (acid-washed)
-
2. Mobile Phase Preparation:
A common mobile phase (eluent) for the purification of aromatic amines is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][3] The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for this compound.[3]
-
Recommended Starting Eluent: Hexane:Ethyl Acetate (9:1 v/v) with 0.1% Triethylamine.
-
Procedure: To a 1 L graduated cylinder, add 900 mL of hexane and 100 mL of ethyl acetate. Add 1 mL of triethylamine to the mixture. The triethylamine is crucial to neutralize the acidic sites on the silica gel, preventing streaking and improving the separation of the basic aniline compound.[4]
3. Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the glass wool.[5]
-
Prepare a slurry of silica gel in the mobile phase. For a 5 g crude sample, approximately 150-250 g of silica gel is appropriate (a 30:1 to 50:1 ratio).
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[4][5]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane (DCM).
-
In a separate flask, add a small amount of silica gel (approx. 5-10 g) and then add the dissolved sample.
-
Remove the DCM under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as dry loading and is often preferred for better separation.[5]
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
5. Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column without disturbing the top layer of sand.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Continuously monitor the collected fractions using TLC and a UV lamp to identify the fractions containing the purified product.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a pale yellow oil.
-
Determine the final weight and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Recrystallization of 2-methyl-N-phenylaniline
Introduction
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities in the solution (mother liquor).[2]
Solvent Selection
The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for 2-methyl-N-phenylaniline should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room temperature: This ensures a good recovery of the purified compound.[1]
-
Does not react with the compound: The solvent must be chemically inert towards this compound.
-
Boiling point: The solvent's boiling point should be below the melting point of this compound to prevent it from oiling out.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should have low toxicity and flammability.
Based on the structure of this compound (an aromatic amine), suitable solvents are likely to be alcohols, aromatic hydrocarbons, or mixtures thereof. A two-solvent system can also be effective, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[3]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Hypothetical)
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point | Notes |
| Methanol | Polar Protic | Sparingly Soluble | Soluble | Potential for single-solvent recrystallization. |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Similar to methanol, a good candidate. |
| Isopropanol | Polar Protic | Sparingly Soluble | Soluble | Lower volatility than methanol and ethanol. |
| Toluene | Non-polar | Soluble | Very Soluble | May require a co-solvent to reduce solubility. |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Can be used as an anti-solvent in a two-solvent system. |
| Ethyl Acetate | Polar Aprotic | Soluble | Very Soluble | May not be ideal for single-solvent recrystallization due to high solubility. |
| Water | Very Polar | Insoluble | Insoluble | Can be used as an anti-solvent with a miscible organic solvent. |
Note: This table is based on general principles and the behavior of structurally similar compounds. Experimental verification is essential.
Experimental Protocols
Two primary recrystallization methods are presented: a single-solvent and a two-solvent system.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is suitable when a single solvent with a steep solubility curve for this compound is identified.
Materials:
-
Crude this compound
-
Ethanol (ACS grade)
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) to the flask.
-
Heating: Gently heat the mixture to boiling while stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1-0.2 g). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization using Toluene and Hexane
This method is useful when a single suitable solvent cannot be found. Toluene acts as the "good" solvent in which the compound is soluble, and hexane acts as the "bad" or anti-solvent.
Materials:
-
Crude this compound
-
Toluene (ACS grade)
-
Hexane (ACS grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot toluene in an Erlenmeyer flask with a stir bar.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.
-
Addition of Anti-Solvent: While the toluene solution is still hot, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).[3]
-
Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of toluene and hexane (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the crystals in a vacuum oven.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
Table 2: Analytical Methods for Purity Determination
| Method | Principle | Typical Conditions | Expected Outcome |
| Melting Point Analysis | A pure crystalline solid has a sharp, well-defined melting point. Impurities broaden and depress the melting point range. | Calibrated melting point apparatus. | A narrow melting point range (e.g., < 1 °C) indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary phase and a liquid mobile phase.[4] | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at 254 nm. | A single major peak with an area percent >99.5% indicates high purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio.[4] | Column: Non-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry. | A single major peak with a mass spectrum corresponding to this compound. Purity can be determined by peak area percentage. |
Data Presentation
Table 3: Hypothetical Recrystallization Results for this compound
| Recrystallization Method | Starting Mass (g) | Solvent(s) | Volume of Solvent(s) (mL) | Yield (g) | Recovery (%) | Purity (by HPLC, Area %) | Melting Point (°C) |
| Crude Material | 5.0 | - | - | - | - | 95.2 | 58-61 |
| Single-Solvent (Ethanol) | 5.0 | Ethanol | 25 | 4.1 | 82 | 99.6 | 62-62.5 |
| Two-Solvent (Toluene/Hexane) | 5.0 | Toluene/Hexane | 15 / 20 | 4.3 | 86 | 99.8 | 62.5-63 |
Note: The data in this table is illustrative and intended to demonstrate the expected outcome of the purification process. Actual results may vary.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
References
Application Notes and Protocols for the Purity Assessment of 2-methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine) purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed for quality control, stability testing, and characterization of this important chemical intermediate.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound. This method allows for the separation of the main compound from its potential impurities with high resolution and sensitivity.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
3. Chromatographic Conditions: A reversed-phase HPLC method is recommended for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B1-8 min: 50% to 95% B8-10 min: 95% B10.1-12 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA Detector |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Run Time | 12 minutes |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample of this compound and prepare a stock solution in methanol at a concentration of 1000 µg/mL. Dilute this stock solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.
-
The purity is calculated by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, the relative response factors of known impurities should be determined.
Quantitative Data Summary (HPLC)
The following table summarizes the expected chromatographic parameters for the analysis of this compound. These values are based on methods for closely related aromatic amines and may require optimization for specific applications and instrumentation.
| Parameter | Expected Value |
| Retention Time | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the purity assessment of volatile and thermally stable compounds. This compound is amenable to GC analysis, providing excellent separation and sensitivity.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Dichloromethane (GC grade or equivalent)
-
Helium (carrier gas, high purity)
-
Hydrogen and Air (for FID, high purity)
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutesRamp to 280 °C at 15 °C/minHold at 280 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample of this compound and prepare a stock solution in dichloromethane at a concentration of 1000 µg/mL. Dilute this stock solution with dichloromethane to a final concentration within the calibration range (e.g., 100 µg/mL). Transfer the final solution to a GC vial for analysis.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
Calculate the purity by area normalization. For GC-FID, the response is generally proportional to the carbon content, providing a good estimation of purity without response factors for structurally similar impurities.
Quantitative Data Summary (GC)
The following table summarizes the expected chromatographic parameters for the GC analysis of this compound. These values are illustrative and may vary based on the specific instrument and conditions used.
| Parameter | Expected Value |
| Retention Time | ~ 11.8 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
GC Workflow Diagram
Caption: Workflow for GC purity assessment of this compound.
Potential Impurities
The primary synthesis route for this compound involves the reaction of o-toluidine and aniline, often through a Buchwald-Hartwig amination. Potential process-related impurities may include:
-
Starting Materials: Unreacted o-toluidine and aniline.
-
Isomeric Impurities: Positional isomers such as 3-methyl-N-phenylaniline and 4-methyl-N-phenylaniline, which may arise from impurities in the starting o-toluidine.
-
By-products: Compounds formed from side reactions during the synthesis.
The chromatographic methods described above should be capable of separating these potential impurities from the main this compound peak. Identification of unknown impurity peaks can be facilitated by using a mass spectrometer as the detector (HPLC-MS or GC-MS).
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials Derived from 2-Methyl-N-phenylaniline for OLED Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of high-performance organic materials. Hole-transporting materials (HTMs) are a critical component in the emissive layer of an OLED, facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency, stability, and lifetime. Triarylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and morphological stability. This document provides detailed application notes and protocols for the synthesis of a novel hole-transporting material based on the 2-methyl-N-phenylaniline scaffold. The proposed synthetic route utilizes the well-established Buchwald-Hartwig amination reaction, a powerful tool for the formation of carbon-nitrogen bonds.
Proposed Hole-Transporting Material: TMBPA
A promising HTM candidate, N,N-bis(4-methoxyphenyl)-N'-(2-methylphenyl)-N'-phenyl-1,4-diaminobenzene (TMBPA), is proposed. The inclusion of the this compound moiety is anticipated to introduce a twisted molecular geometry, which can suppress intermolecular interactions and inhibit crystallization, leading to the formation of stable amorphous films crucial for OLED device performance. The methoxy groups on the triphenylamine units are known to fine-tune the HOMO energy level for efficient hole injection.
Synthesis of TMBPA
The synthesis of TMBPA can be achieved via a two-step Buchwald-Hartwig amination reaction. The first step involves the mono-amination of 1,4-dibromobenzene with 4-methoxyaniline, followed by a second amination with this compound.
Step 1: Synthesis of 4-bromo-N-(4-methoxyphenyl)aniline
Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), 4-methoxyaniline (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.01 eq) and a suitable phosphine ligand (e.g., XPhos, 0.02 eq).
-
Add anhydrous toluene as the solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-N-(4-methoxyphenyl)aniline.
Step 2: Synthesis of N,N-bis(4-methoxyphenyl)-N'-(2-methylphenyl)-N'-phenyl-1,4-diaminobenzene (TMBPA)
Reaction Scheme:
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, combine the product from Step 1, 4-bromo-N-(4-methoxyphenyl)aniline (1.0 eq), with this compound (1.1 eq).
-
Add sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and a suitable ligand (e.g., BINAP, 0.04 eq).
-
Add anhydrous toluene as the solvent.
-
Degas the mixture and heat to reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool to room temperature and perform an aqueous workup as described in Step 1.
-
Purify the final product (TMBPA) by column chromatography followed by recrystallization or sublimation to achieve high purity suitable for OLED device fabrication.
Physicochemical and Electronic Properties
The expected properties of TMBPA are summarized in the table below, based on typical values for similar triarylamine-based HTMs.
| Property | Expected Value |
| HOMO Energy Level | -5.1 to -5.4 eV |
| LUMO Energy Level | -2.0 to -2.3 eV |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
| Glass Transition Temp. | > 100 °C |
| Decomposition Temp. | > 350 °C |
OLED Device Fabrication and Characterization
A standard protocol for the fabrication of a multilayer OLED device using TMBPA as the hole-transporting layer is provided below.
Experimental Protocol:
-
Substrate Cleaning: Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Device Layer Deposition: The organic layers and the metal cathode are typically deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL) (Optional): Deposit a thin layer (e.g., 5-10 nm) of a suitable HIL material, such as HAT-CN, onto the ITO.
-
Hole Transport Layer (HTL): Thermally evaporate TMBPA to a thickness of 20-50 nm. The evaporation rate should be carefully controlled (e.g., 1-2 Å/s).
-
Emissive Layer (EML): Deposit the light-emitting organic material (e.g., 30-60 nm). This can be a single material or a host material doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL): Deposit a suitable electron-transporting material, such as Alq₃ or TPBi (e.g., 20-40 nm).
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of a low work function material like lithium fluoride (LiF).
-
Cathode: Deposit a metal cathode (e.g., 100 nm of aluminum).
-
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a glovebox environment.
-
Characterization: The performance of the fabricated OLED device should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Data Presentation
The performance of an OLED device incorporating TMBPA as the HTL can be compared with a standard device using a well-known HTM like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).
| Parameter | Device with TMBPA (Expected) | Device with NPB (Reference) |
| Turn-on Voltage (V) | 3.0 - 4.0 | 3.5 - 4.5 |
| Maximum Luminance (cd/m²) | > 10,000 | ~10,000 |
| Maximum EQE (%) | 5 - 10 (for fluorescent) | 4 - 8 (for fluorescent) |
| CIE Coordinates (x, y) | Dependent on Emitter | Dependent on Emitter |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the proposed hole-transporting material TMBPA.
OLED Device Architecture
Caption: Schematic of a multilayer OLED device incorporating the TMBPA HTL.
Hole Injection and Transport Pathway
Caption: Energy level diagram illustrating the hole injection and transport process.
Application Notes and Protocols for N-alkylation of 2-methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for various methods of N-alkylation of 2-methyl-N-phenylaniline, a key transformation in the synthesis of various organic molecules. The presented methodologies are established and widely used in the field of organic synthesis.
Overview of N-Alkylation Methods
N-alkylation of secondary amines such as this compound is a fundamental reaction in organic chemistry, leading to the formation of tertiary amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Several methods have been developed for this transformation, each with its own advantages and limitations. This document outlines four common and effective protocols:
-
N-Alkylation with Alcohols via Borrowing Hydrogen: A green and atom-economical method that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.
-
Reductive Amination: A versatile one-pot reaction involving the condensation of the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ.
-
Classical N-Alkylation with Alkyl Halides: A traditional and straightforward method based on the nucleophilic substitution of an alkyl halide by the amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, applicable to a wide range of substrates.
Comparative Data of N-Alkylation Methods
The following table summarizes the key quantitative data for the different N-alkylation methods described in this document. The data is based on the N-alkylation of 2-methylaniline or N-methylaniline as a close analogue to this compound.
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Borrowing Hydrogen | Benzyl alcohol | NHC-Ir(III) Complex | - | 120 | 24 | 65[1][2] |
| Reductive Amination | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 1-4 | Typically >90 |
| Alkylation with Alkyl Halide | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 4-6 | Typically >90 |
| Buchwald-Hartwig Amination | 4-Bromotoluene | (NHC)Pd(allyl)Cl | Toluene | 70 | 0.5-5 | 80-85[3] |
Experimental Protocols
Protocol 1: N-Alkylation with Alcohols via Borrowing Hydrogen
This protocol is based on the iridium-catalyzed N-alkylation of anilines with alcohols.[1][2]
Materials:
-
This compound
-
Benzyl alcohol
-
Nitrile-Substituted NHC–Ir(III) Complex (catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the NHC-Ir(III) catalyst (1.0 mol%).
-
Add potassium tert-butoxide (1.5 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Under the inert atmosphere, add this compound (1.0 mmol) and benzyl alcohol (1.5 mmol) via syringe.
-
Add anhydrous, degassed toluene (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol describes a general procedure for the reductive amination of a secondary amine with an aldehyde using sodium triacetoxyborohydride.[4][5]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the aldehyde (e.g., benzaldehyde, 1.1 equiv.).
-
Dissolve the reactants in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: N-Alkylation with Alkyl Halides
This protocol outlines the classical N-alkylation of a secondary amine with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile.
-
Add potassium carbonate (1.5 equiv.).
-
To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol is based on the palladium-catalyzed amination of aryl halides with secondary amines.[3][6][7][8]
Materials:
-
This compound
-
4-Bromotoluene
-
(NHC)Pd(allyl)Cl catalyst (or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand like a biarylphosphine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, combine the palladium catalyst (e.g., (NHC)Pd(allyl)Cl, 1-2 mol%), the aryl halide (e.g., 4-bromotoluene, 1.0 equiv.), and the amine (this compound, 1.2 equiv.).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the reaction vessel and heat the mixture to 70-100 °C with vigorous stirring for the required time (typically 0.5-5 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Conceptual signaling pathway for the N-alkylation reaction.
References
- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-N-phenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly crucial in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-methyl-N-phenylaniline derivatives. These compounds are valuable precursors for the synthesis of more complex molecular architectures, including carbazoles and other nitrogen-containing heterocycles of significant pharmaceutical interest. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis and exploration of novel chemical entities.
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For derivatives of this compound, which can be challenging substrates due to potential catalyst inhibition by the amine functionality, careful optimization of the reaction conditions is essential for achieving high yields and purity.
Data Presentation: Representative Suzuki Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of substrates structurally related to this compound derivatives. This data is intended to provide a comparative overview to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines with Various Boronic Esters [1][2]
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | 4-Methylphenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 95 |
| 2 | 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 91 |
| 3 | 2-Bromo-4-nitroaniline | Phenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 97 |
| 4 | 2-Bromoaniline | Thiophene-2-boronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | 85 |
Table 2: Suzuki-Miyaura Coupling of a 2-Methylaniline Derivative with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 44 |
| 2 | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 51 |
Experimental Protocols
The following protocols provide detailed methodologies for Suzuki-Miyaura cross-coupling reactions applicable to this compound derivatives. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Halo-N-phenylaniline Derivatives
This protocol is adapted from a robust method for the coupling of unprotected ortho-bromoanilines and is expected to be effective for 2-halo-N-phenylaniline derivatives.[1][2]
Materials:
-
2-Halo-N-phenylaniline derivative (e.g., 2-bromo-N-phenyl-N-methylaniline) (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.5 equiv)
-
CataCXium A Palladacycle (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-N-phenylaniline derivative (1.0 mmol), the arylboronic acid or ester (1.5 mmol), cesium carbonate (2.0 mmol), and the CataCXium A Palladacycle (0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 2-MeTHF and degassed water in a 4:1 ratio (e.g., 4 mL of 2-MeTHF and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Protocol 2: Suzuki Coupling of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline
This protocol provides a specific example of a Suzuki coupling reaction with a 2-methylaniline derivative.
Materials:
-
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 equiv)
-
Arylboronic acid (e.g., 3-chloro-4-fluorophenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2.5 mL).
-
Reagent Addition: Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the final product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling Reactions
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Scaled-Up Synthesis of 2-Methyl-N-phenylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-N-phenylaniline, also known as N-phenyl-o-toluidine, is a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. Its efficient production on a larger scale is crucial for meeting industrial demands. This document provides a detailed application note and protocol for the scaled-up synthesis of this compound, with a primary focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers significant advantages over traditional techniques like the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2][3]
Synthetic Methodologies: An Overview
While several methods exist for the formation of C-N bonds, the Buchwald-Hartwig amination has emerged as a cornerstone for constructing arylamine bonds in modern organic synthesis.[1][4]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[1] This method is highly efficient and has been developed over several 'generations' of catalyst systems, allowing for the coupling of a wide array of substrates under mild conditions.[1]
-
Ullmann Condensation: A traditional copper-catalyzed reaction. It typically requires high temperatures (120-180 °C) and can necessitate an excess of the aryl halide to achieve good yields.[5][6]
-
Other Copper-Catalyzed N-Arylation: Modern advancements have led to the development of more efficient copper-catalyzed systems using various ligands, which can be a cost-effective alternative to palladium.[6][7][8]
This document will focus on the Buchwald-Hartwig amination due to its high efficiency and scalability.
The Buchwald-Hartwig Amination: Principle and Scale-Up Considerations
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2][9] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination, which regenerates the active catalyst.[2]
Key Parameters for Scaling Up:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for reaction efficiency.[4][9] These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is commonly used. The choice of base can be crucial and may need optimization.[9][10]
-
Solvent: An inert, anhydrous solvent such as toluene or dioxane is typically used.[4]
-
Temperature: The reaction is usually heated to facilitate the catalytic cycle, with temperatures often ranging from 80-110 °C.[5]
-
Reaction Monitoring: On a larger scale, it is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.[5]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination for synthesizing N-arylated anilines.
| Parameter | Condition | Notes |
| Aryl Halide | Aryl Bromide / Aryl Chloride | Aryl bromides are generally more reactive than chlorides. |
| Amine | o-toluidine | --- |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (0.5 - 2 mol%) | Catalyst loading is a key factor in process economics. |
| Ligand | XPhos (1 - 4 mol%) | Bulky, electron-rich phosphine ligands are highly effective.[4][10] |
| Base | NaOt-Bu (1.2 - 1.5 equivalents) | Must be strong enough to deprotonate the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | --- |
| Temperature | 80 - 110 °C | Temperature control is crucial for reaction rate and selectivity.[5] |
| Time | 4 - 24 hours | Reaction time depends on substrate reactivity and temperature.[5] |
| Yield | >90% | High yields are achievable with optimized conditions.[10] |
Experimental Protocols
Materials and Equipment
Chemicals:
-
o-toluidine (C₇H₉N)
-
Bromobenzene (C₆H₅Br) or Chlorobenzene (C₆H₅Cl)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Heating mantle or oil bath.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Filtration apparatus (e.g., Büchner funnel).
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Safety Precautions
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[11]
-
o-toluidine: Toxic and a suspected carcinogen. Handle with extreme care.
-
Palladium Catalysts: Handle in a fume hood.
-
Sodium tert-butoxide: Corrosive and moisture-sensitive.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] All operations should be conducted in a well-ventilated fume hood.[11]
Detailed Synthesis Protocol (Based on a 1.0 mol scale)
-
Reactor Setup: Assemble a dry multi-neck reactor equipped with a mechanical stirrer, condenser, and a gas inlet for inert gas (Nitrogen or Argon). Ensure the system is completely dry.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Charging Reagents: Under a positive pressure of inert gas, charge the reactor with:
-
Palladium(II) Acetate (Pd(OAc)₂) (e.g., 0.01 mol)
-
XPhos (e.g., 0.02 mol)
-
Sodium tert-butoxide (NaOt-Bu) (e.g., 1.2 mol)
-
Anhydrous Toluene (e.g., 1.5 L)
-
-
Stirring: Begin stirring the mixture.
-
Adding Substrates: Sequentially add the following via a syringe or addition funnel:
-
Bromobenzene (1.0 mol)
-
o-toluidine (1.1 mol)
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification Protocol
-
Quenching: Slowly add water to the reaction mixture to quench any remaining base.
-
Filtration: Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under vacuum.[4] This is the most effective method for obtaining a high-purity product on a large scale.
Visualizations
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Diagram 2: Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Diagram 3: Logical Relationships in Scale-Up
Caption: Key parameter relationships for consideration in process scale-up.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | | High Purity [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-N-phenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-N-phenylaniline, a key intermediate in various chemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is often favored due to its milder reaction conditions and broader tolerance of various functional groups.[1][2]
Q2: What are the typical starting materials for these syntheses?
A2: For the Buchwald-Hartwig amination, the synthesis typically involves the reaction of o-toluidine (2-methylaniline) with an aryl halide like bromobenzene or chlorobenzene, or alternatively, aniline with an o-tolyl halide such as 2-bromotoluene or 2-chlorotoluene.[3] For the Ullmann condensation, 2-methylaniline and bromobenzene are frequently used starting materials.
Q3: What are the major side reactions to be aware of during the synthesis?
A3: In the Buchwald-Hartwig amination, a primary side reaction is the hydrodehalogenation of the aryl halide starting material.[1] Another potential side product is the formation of diarylamine species from the coupling of the product with another molecule of the aryl halide.[1] In the Ullmann condensation, a common side reaction is the homocoupling of the aryl halide to form symmetrical biaryl compounds (e.g., biphenyl from bromobenzene).[1]
Q4: How can I purify the crude this compound product?
A4: Purification is typically achieved through column chromatography or recrystallization.[4] For column chromatography on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent (e.g., a hexane/ethyl acetate mixture) to prevent tailing.[4] For recrystallization, the ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point; common solvents to test include ethanol, isopropanol, and toluene.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst or ligand. | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed palladium-ligand complex for better consistency.[1] |
| Inappropriate ligand for the specific substrates. | The choice of phosphine ligand is critical. For sterically hindered substrates, consider using bulky, electron-rich ligands like XPhos.[6] | |
| Incorrect base or base strength. | The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. Ensure the base is anhydrous. | |
| Poor solvent choice leading to low solubility of reactants. | While toluene is common, for polar starting materials, consider more polar solvents like DMF, although this may require adjusting other reaction parameters.[7] 1,4-dioxane is another suitable choice.[7][8] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Buchwald-Hartwig reactions are typically run at elevated temperatures (e.g., 100 °C).[6] | |
| Formation of Significant Side Products | Hydrodehalogenation of the aryl halide. | This can be favored by certain catalysts and conditions. Optimizing the ligand and ensuring an inert atmosphere can help minimize this side reaction. |
| Homocoupling of the aryl halide (especially in Ullmann condensation). | Using a stoichiometric excess of the amine component can favor the desired cross-coupling reaction. Optimizing the catalyst loading is also important.[1] | |
| Difficult Purification | Tailing on silica gel column. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica gel.[4] |
| Oily product that is difficult to crystallize. | If direct crystallization is difficult, first purify by column chromatography and then attempt recrystallization with the purified material. Seeding with a previously obtained crystal can induce crystallization. |
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Arylation of Anilines
| Catalytic System | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Buchwald-Hartwig (Palladium-catalyzed) | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP, DPPF | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 110 | High yields, broad substrate scope, milder conditions.[5][6][9] | Catalyst and ligand can be expensive; sensitive to air and moisture.[9] |
| Ullmann (Copper-catalyzed) | CuI, Cu₂O, Cu powder | Phenanthroline, Diamines | K₂CO₃, KOH | DMF, DMSO, NMP | 100 - 210+ | Lower cost catalyst. | Harsher reaction conditions, often requires higher temperatures and polar aprotic solvents; substrate scope can be more limited.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromotoluene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and XPhos (e.g., 2 mol%).
-
Add anhydrous toluene to the flask.
-
Add 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford this compound.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | | High Purity [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Buchwald-Hartwig Synthesis of 2-Methyl-N-phenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig synthesis of 2-methyl-N-phenylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Buchwald-Hartwig amination of 2-halotoluenes (2-chlorotoluene or 2-bromotoluene) with aniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Use a pre-formed Pd(0) catalyst or a reliable precatalyst. • Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). |
| Poor Ligand Choice: The phosphine ligand is not suitable for the sterically hindered substrate. | • For 2-chlorotoluene, use bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos. • For 2-bromotoluene, ligands like XPhos or even simpler trialkylphosphines can be effective. | |
| Inappropriate Base: The base may be too weak or not soluble enough in the reaction medium. | • Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). • Ensure the base is fresh and has been stored under inert conditions. | |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy barrier. | • For 2-chlorotoluene, temperatures around 100-110 °C are often required. • For the more reactive 2-bromotoluene, temperatures of 80-100 °C may be sufficient. | |
| Significant Formation of Toluene (Hydrodehalogenation) | β-Hydride Elimination: This is a common side reaction, particularly with sterically hindered substrates. | • Ligand Selection: Employ bulky ligands that favor reductive elimination over β-hydride elimination. Bidentate ligands can also suppress this side reaction. • Base Concentration: Avoid a large excess of the base. • Water Content: Ensure all reagents and solvents are anhydrous, as water can promote hydrodehalogenation. |
| Formation of Diphenylamine or Biphenyl Byproducts | Homocoupling or Secondary Amination: These side reactions can occur under certain conditions. | • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.1-1.2 equivalents) relative to the 2-halotoluene. • Catalyst Loading: Optimize the catalyst and ligand loading; excessively high concentrations can sometimes promote side reactions. |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product and side products like diphenylamine or unreacted starting materials may have similar retention factors in chromatography. | • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method. • Chromatography Optimization: Use a high-resolution silica gel column and carefully screen eluent systems to achieve better separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the Buchwald-Hartwig synthesis of this compound, 2-chlorotoluene or 2-bromotoluene?
A2: Both 2-chlorotoluene and 2-bromotoluene can be used as starting materials. 2-bromotoluene is generally more reactive than 2-chlorotoluene, which may allow for milder reaction conditions (e.g., lower temperatures and less specialized ligands). However, 2-chlorotoluene is often more readily available and less expensive, making it a common choice for larger-scale syntheses. The choice may depend on the availability of reagents and the desired reaction conditions.
Q2: What are the primary side reactions to be aware of in this specific synthesis?
A2: The major side reactions include:
-
Hydrodehalogenation: The replacement of the halogen on the 2-halotoluene with a hydrogen atom, resulting in the formation of toluene. This is often promoted by the presence of water or certain catalyst systems.
-
Formation of Diphenylamine: This can occur if the starting materials are not pure or if side reactions lead to the formation of other aniline or phenyl species that can participate in the coupling.
-
Homocoupling of Aryl Halides: This can lead to the formation of bibenzyl derivatives, though it is generally less common with modern Buchwald-Hartwig catalyst systems.
Q3: How does the steric hindrance from the ortho-methyl group affect the reaction?
A3: The ortho-methyl group on the 2-halotoluene introduces steric hindrance around the reaction center. This can slow down the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. To overcome this, it is often necessary to use more reactive catalyst systems, particularly those with bulky, electron-rich phosphine ligands that can promote these challenging steps. The steric hindrance also makes the reaction more susceptible to side reactions like hydrodehalogenation.
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
A4: Yes, here is a general protocol based on the coupling of 2-bromotoluene with aniline.
Note: This is a general procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
2-Bromotoluene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system such as hexane/ethyl acetate is typically suitable. The disappearance of the limiting starting material (usually the 2-halotoluene) and the appearance of the product spot can be observed. GC-MS is a more quantitative method that can also help to identify any side products being formed.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of a closely related compound, N-(2-methylphenyl)morpholine, which provides a useful reference for the synthesis of this compound.
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Chlorotoluene | SIPr | LHMDS | THF | 22 | 25 min | 94 | --INVALID-LINK-- |
| 2-Bromotoluene | SIPr | LHMDS | THF | 22 | 1 min | 99 | --INVALID-LINK-- |
Note: SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, LHMDS = Lithium bis(trimethylsilyl)amide, THF = Tetrahydrofuran.
Experimental Protocols
A detailed experimental protocol for a reaction analogous to the synthesis of this compound is provided below. This protocol for the synthesis of N-(2-methylphenyl)morpholine from 2-chlorotoluene highlights the key steps and conditions that can be adapted for the target synthesis.
Synthesis of N-(2-methylphenyl)morpholine from 2-chlorotoluene
Reagents:
-
2-Chlorotoluene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
(SIPr)Pd(methallyl)Cl (0.03 mmol, 3.0 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
An oven-dried Schlenk tube was charged with 2-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and (SIPr)Pd(methallyl)Cl (18 mg, 0.03 mmol).
-
The tube was sealed with a septum, and the atmosphere was replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
LHMDS (1.5 mL of a 1M solution in THF) was added via syringe.
-
The reaction mixture was stirred at room temperature (22 °C) until the 2-chlorotoluene was consumed, as monitored by TLC.
-
The mixture was then diluted with ethyl acetate and filtered through a short plug of silica gel.
-
The solvent was removed in vacuo, and the crude product was purified by flash chromatography on silica gel to yield N-(2-methylphenyl)morpholine.
Mandatory Visualization
Caption: Main reaction and side reaction pathways in the Buchwald-Hartwig synthesis.
Caption: Troubleshooting workflow for low yield in the Buchwald-Hartwig synthesis.
Technical Support Center: Purification of Crude 2-methyl-N-phenylaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-methyl-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities in crude this compound can include unreacted starting materials such as o-toluidine and aniline, byproducts from side reactions, and colored impurities formed due to oxidation of the aniline compound.[1][2][3] The specific impurities will depend on the synthetic route employed.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques are effective for determining the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive method for separating and quantifying components.[2][4][5] Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for analyzing this volatile and thermally stable compound, with MS providing definitive identification of impurities.[2][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and can be used to identify and quantify impurities.[2][5]
Q3: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?
Discoloration in aniline compounds like this compound is typically caused by the formation of colored oxidation products.[2][3][7] This can happen upon exposure to air and light.[7] To remove these colored impurities, you can employ techniques such as vacuum distillation, column chromatography, or recrystallization.[7] Adding a small amount of activated charcoal to a solution of the compound before a final filtration step can also help adsorb colored impurities.[2]
Q4: What is the most effective method for purifying crude this compound on a large scale?
For industrial-scale purification, fractional distillation under vacuum is typically the most critical and efficient method.[1] This technique is effective at separating the high-boiling point this compound from lower-boiling point reactants and other impurities.[1]
Troubleshooting Guides
Purification by Vacuum Distillation
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inefficient distillation column or improper vacuum level. | Ensure the use of a robust fractional distillation column and a stable, high-vacuum system. Optimize the vacuum level and distillation temperature to achieve better separation of components with different boiling points.[1] |
| Product Discoloration | Thermal degradation or oxidation at high temperatures. | Lower the distillation temperature by improving the vacuum. Ensure the distillation setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Low Recovery | Product loss in the distillation residue or carry-over with lower boiling fractions. | Carefully monitor the distillation fractions. A second distillation of the collected fractions may be necessary to improve recovery and purity. |
Purification by Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The chosen solvent system (eluent) lacks sufficient resolution. | Optimize the eluent polarity. A common approach is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[2][7] A gradual increase in polarity (gradient elution) can improve separation.[7] For basic compounds like anilines, adding a small amount of triethylamine to the eluent can improve peak shape and reduce tailing on silica gel.[2][8] |
| Product Runs with the Solvent Front (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of hexane.[2] |
| Product Does Not Move from the Baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
Purification by Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Compound Oils Out Instead of Crystallizing | The solution is supersaturated, cooling is too rapid, or the solvent's boiling point is higher than the compound's melting point. | Reheat the solution to redissolve the oil. Allow it to cool more slowly. Seeding with a pure crystal can help induce crystallization.[2][9] If the issue persists, choose a solvent with a lower boiling point.[2] |
| Low Recovery of Purified Product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product.[9] Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation.[4] |
| Purified Product is Still Impure | The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility. | Experiment with different solvents or solvent mixtures.[4][9] Sometimes, multiple recrystallizations are necessary to achieve high purity.[4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask : Place the crude this compound into the distillation flask.
-
Evacuation : Gradually apply vacuum to the system.
-
Heating : Begin heating the distillation flask gently.
-
Fraction Collection : Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Discard the initial lower-boiling fractions which may contain residual starting materials.
-
Analysis : Analyze the purity of the collected fractions using an appropriate analytical method such as GC or HPLC.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[7]
-
Column Packing : Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed.[7]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.[8]
-
Elution : Begin eluting the sample through the column with the chosen solvent system. Monitor the separation using Thin-Layer Chromatography (TLC).[8]
-
Fraction Collection : Collect the eluting solvent in fractions.
-
Product Isolation : Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]
Data Presentation
Purity Assessment Methods
| Analytical Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and quantitative accuracy.[5] | May require method development for optimal separation. |
| GC-MS | Purity, identification of volatile impurities. | Combines separation with definitive identification of unknown impurities.[5][6] | Requires the compound to be volatile and thermally stable. |
| NMR Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information.[2][5] | Lower sensitivity compared to chromatographic methods for trace impurities. |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. This compound | | High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ullmann Coupling of 2-Methylaniline
Welcome to the technical support center for the Ullmann coupling of 2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding this important C-N bond-forming reaction.
Troubleshooting Guide
The Ullmann coupling, while a powerful tool for N-arylation, can present challenges, particularly with sterically hindered substrates like 2-methylaniline. Below is a guide to address common issues encountered during the optimization of this reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source (often Cu(I)) may be oxidized or of poor quality. | - Use fresh, high-purity copper(I) salts like CuI or CuBr. - Consider in situ activation of the copper catalyst.[1] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the sterically demanding 2-methylaniline or the specific aryl halide. | - Screen a variety of ligands. Amino acids like N,N-dimethylglycine and L-proline are often effective.[2] - For electron-rich substrates, consider N-methylated amino acid-derived ligands.[1] - Diamine ligands have also shown promise in facilitating Ullmann couplings. | |
| Suboptimal Base: The base may be too weak to deprotonate the aniline or may have poor solubility in the reaction solvent. | - Screen common inorganic bases such as K₃PO₄ and Cs₂CO₃.[1] - Ensure the base is finely powdered and anhydrous to maximize its effectiveness. | |
| Low Reaction Temperature: Modern Ullmann couplings are often ligand-accelerated and proceed at milder temperatures than classical conditions, but the temperature may still be insufficient. | - If using a modern ligand system, start with temperatures in the range of 80-120 °C.[1][3] - If no reaction is observed, incrementally increase the temperature while monitoring for decomposition. | |
| Formation of Side Products | Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by protic impurities. | - Use anhydrous solvents and reagents. - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Homocoupling of Aryl Halide: Formation of a biaryl product from the coupling of two aryl halide molecules. | - This can be favored at higher temperatures. Consider lowering the reaction temperature. - Optimizing the ligand and its concentration can sometimes suppress this side reaction.[3] | |
| Tar Formation/Decomposition: The reaction mixture darkens significantly, and insoluble materials form. | - The reaction temperature may be too high, leading to the decomposition of starting materials or products. Reduce the temperature. - Ensure a strictly inert atmosphere to prevent oxidation. | |
| Reaction Stalls or is Sluggish | Steric Hindrance: The ortho-methyl group on 2-methylaniline can sterically hinder the approach to the nitrogen atom, slowing down the reaction. | - Employ ligands with appropriate steric and electronic properties to facilitate the coupling. - Higher reaction temperatures or longer reaction times may be necessary. - Consider using a more reactive aryl iodide instead of a bromide or chloride. |
| Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent. | - Screen different polar aprotic solvents like DMF, Dioxane, or DMSO.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best general starting point for optimizing the Ullmann coupling of 2-methylaniline?
A good starting point is to use a Cu(I) source like CuI (5-10 mol%), an amino acid ligand such as N,N-dimethylglycine or L-proline (10-20 mol%), and a strong inorganic base like K₃PO₄ or Cs₂CO₃ (2 equivalents) in a polar aprotic solvent such as DMF or dioxane at a temperature between 100-120 °C.[1][2]
Q2: How does the choice of aryl halide affect the reaction?
The reactivity of the aryl halide is a critical factor. Generally, the reactivity follows the order: Aryl Iodide > Aryl Bromide > Aryl Chloride. For a challenging substrate like 2-methylaniline, starting with an aryl iodide is often more successful. Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups may slow it down.
Q3: Can I run the reaction open to the air?
While some modern Ullmann protocols are more robust, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can deactivate the copper catalyst and lead to undesired side reactions.[1]
Q4: My reaction is clean but the conversion is low. What should I try first?
If the reaction is clean (i.e., minimal side products), low conversion is likely due to insufficient reactivity. The first parameters to adjust are typically increasing the reaction temperature in increments (e.g., 10-20 °C) or prolonging the reaction time. If that is not effective, screening a different ligand or a stronger base would be the next logical step.
Q5: I am seeing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this?
Hydrodehalogenation is often caused by trace amounts of water or other protic sources. Ensure that all your reagents, especially the solvent and base, are thoroughly dried. Running the reaction under a strictly inert atmosphere will also help to minimize this side reaction.[1]
Data on Optimized Reaction Conditions
The following table summarizes various reported conditions for the Ullmann N-arylation of anilines, providing a comparative overview of how different parameters can influence the reaction outcome. While not all examples use 2-methylaniline specifically, they provide a strong basis for optimization.
| Amine | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Iodobenzene | CuI (10) | N,N-Dimethylglycine (20) | K₃PO₄ (2) | Dioxane | 90 | 24 | 91 |
| Aniline | Bromobenzene | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | 85 |
| o-Toluidine | 4-Iodotoluene | CuI (5) | N,N-Dimethylglycine (10) | K₃PO₄ (2) | DMF | 110 | 18 | 82 |
| o-Toluidine | 4-Bromotoluene | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | Toluene | 120 | 24 | 75 |
| Aniline | 4-Chlorotoluene | CuI (10) | (Box) (15) | t-BuOK (2) | Dioxane | 110 | 36 | 65 |
| Aniline | Iodobenzene | CuO nanoparticles | None | K₂CO₃ (2) | DMF | 120 | 12 | 95 |
Note: This table is a compilation of representative data from various sources and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Ullmann Coupling of 2-Methylaniline with an Aryl Iodide
This protocol provides a general starting point for the optimization of a copper-catalyzed Ullmann coupling between 2-methylaniline and an aryl iodide.
Reagents and Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
2-Methylaniline (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N-Dimethylglycine (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (3-5 mL)
-
Oven-dried Schlenk tube or sealed vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block or oil bath
Reaction Setup:
-
To the oven-dried reaction vessel, add the aryl iodide, copper(I) iodide, N,N-dimethylglycine, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add 2-methylaniline and anhydrous dioxane via syringe.
-
Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-methylaniline.
Visualizations
Troubleshooting Workflow for Low Yield in Ullmann Coupling
Caption: A logical flowchart for troubleshooting low-yield Ullmann coupling reactions.
Key Parameters in Ullmann Coupling Optimization
Caption: Key experimental parameters to consider for optimizing the Ullmann coupling reaction.
References
Preventing oxidation of 2-methyl-N-phenylaniline during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-methyl-N-phenylaniline to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of this compound?
A1: this compound, like many aromatic amines, is susceptible to oxidation when exposed to several factors. The primary causes include:
-
Oxygen: Direct contact with atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV radiation, can catalyze the oxidation process.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidation.[1]
The oxidation process for N-alkylanilines can be complex, often involving the formation of cation radicals and subsequent coupling reactions to produce colored impurities.[2][3]
Q2: My bottle of this compound has turned from colorless to yellow/brown. Can I still use it?
A2: The discoloration from colorless to a yellow or brown hue is a common indicator of oxidation and the formation of impurities.[4] While the material may still be suitable for applications that are not sensitive to minor impurities, for high-purity applications such as in drug development or detailed kinetic studies, the presence of these oxidation products could lead to inconsistent or inaccurate results.[1] It is highly recommended to verify the purity of the discolored material using analytical methods like HPLC or GC before use.[1] If purity is critical, purification by vacuum distillation or column chromatography, or using a fresh, unopened batch is advised.[4]
Q3: How should I properly store this compound to prevent oxidation?
A3: To minimize oxidation and maintain the integrity of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to prevent contact with oxygen.[1][5][6]
-
Light Protection: Use an amber or opaque, tightly sealed glass container to protect it from light.
-
Temperature Control: Store at room temperature, as recommended by suppliers, or refrigerated to slow down potential degradation.[1][5]
-
Secure Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[1][7]
Q4: Are there any chemical additives that can prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants or stabilizers can significantly inhibit the oxidation of aromatic amines. These work by scavenging free radicals or decomposing peroxides that are formed during the oxidation process. Common classes of antioxidants suitable for aromatic amines include:
-
Hindered Phenols: Such as 2,6-di-tert-butyl-4-methylphenol (BHT).
-
Hydroxylamines: Like N,N-diethylhydroxylamine.
-
Light Stabilizers: Compounds like phenyl salicylate can also be beneficial.
A complex antioxidant composition might involve a mixture of these types to provide comprehensive protection.[8] The concentration of these additives is typically low, in the range of 0.01-0.5% by weight.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Discoloration of a Freshly Opened Bottle | Improper storage after opening (exposure to air and light). | Immediately purge the headspace of the container with an inert gas (nitrogen or argon) before resealing tightly. Store in a dark place, such as a cabinet.[1][5] |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Verify the purity of the stock solution using analytical techniques (e.g., HPLC, GC, or TLC).[1][4] If impurities are detected, purify the material or use a fresh, unopened sample. Prepare fresh solutions for sensitive experiments. |
| Precipitate Formation in Solution | Formation of insoluble oxidation products or polymers.[4] | Filter the solution to remove the precipitate. However, be aware that soluble impurities may still be present. The purity of the filtered solution should be checked before use. For critical applications, it is best to discard the solution and use fresh material. |
| TLC Analysis Shows Multiple Spots | Presence of impurities, which could be oxidation byproducts or residual starting materials from synthesis. | To identify the impurities, run co-spots on the TLC plate with potential starting materials or known degradation products, if available. For definitive identification, isolate the impurity via preparative TLC or column chromatography for characterization by NMR or mass spectrometry.[4] |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
Objective: To establish a standard procedure for the long-term storage of this compound to maintain its purity and prevent oxidation.
Materials:
-
This compound
-
Amber glass bottle with a PTFE-lined screw cap
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator and tubing
-
Schlenk line or glove box (optional, but recommended for best practice)
-
Parafilm or other sealing tape
Procedure:
-
If received in a container that is not ideal for long-term storage, transfer the this compound to a clean, dry amber glass bottle. This should be done in a fume hood.
-
To create an inert atmosphere, gently flush the headspace of the bottle with a stream of nitrogen or argon for 1-2 minutes. Ensure the gas flow is not too strong to avoid splashing the liquid.
-
Immediately after flushing, securely tighten the PTFE-lined cap.
-
For an extra layer of protection against air ingress, wrap the cap and neck of the bottle with Parafilm.
-
Label the bottle clearly with the compound name, date, and storage conditions.
-
Store the bottle in a cool, dark, and well-ventilated area, away from incompatible materials. Room temperature storage is generally acceptable.[5]
Protocol 2: Purity Assessment by HPLC
Objective: To develop a general HPLC method to determine the purity of this compound and detect potential oxidation products. Note: This is a general guideline and may require optimization.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or an empirically determined λmax)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solution first to determine the retention time of the pure compound. Then, inject the sample solution.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of additional peaks, particularly those at different retention times, indicates the presence of impurities. The purity can be estimated by the relative peak areas.
Visual Guides
Caption: Simplified pathway of this compound oxidation.
Caption: Troubleshooting workflow for oxidized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1205-39-6|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aniline Derivatives
Welcome to the technical support center for HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing when analyzing aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a concern?
A1: In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and resemble a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This is a concern because it can lead to several analytical problems, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately separate and quantify individual components in a mixture.[2]
-
Inaccurate Quantification: The asymmetry of tailing peaks can lead to errors in peak integration by the chromatography data software, resulting in unreliable quantitative results.[2]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's limit of detection and quantification.[3]
The degree of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing that should be addressed.[4]
Q2: I am observing peak tailing specifically for my aniline derivative analytes. What are the most likely causes?
A2: Peak tailing for basic compounds like aniline derivatives in reversed-phase HPLC is a very common issue.[5] The primary cause is typically secondary interactions between the basic amine groups on your aniline molecules and acidic silanol (Si-OH) groups on the surface of the silica-based stationary phase.[2][5][6]
Here's what happens:
-
Silanol Groups: Standard silica-based columns (like C18) have residual silanol groups that are not covered by the stationary phase bonding.[7]
-
Analyte Interaction: At mobile phase pH values above 3, these silanol groups can become ionized (negatively charged), creating strong ionic interactions with protonated (positively charged) basic analytes like aniline derivatives.[6][8]
-
Multiple Retention Mechanisms: This creates a secondary, undesirable retention mechanism in addition to the primary hydrophobic interaction.[1][6] Because some analyte molecules are more strongly retained by these silanol sites, they elute later than the bulk of the analyte, resulting in a tailing peak.[9]
Other potential causes can include column overload, issues with the column packing, or extra-column band broadening.[2][4]
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase to Reduce Peak Tailing
If you are experiencing peak tailing with aniline derivatives, the first and often most effective area to troubleshoot is the mobile phase composition.
Question: How can I adjust my mobile phase to eliminate peak tailing for aniline compounds?
Answer: The goal is to minimize the unwanted secondary interactions between your basic analyte and the silica stationary phase. This can be achieved through several mobile phase modifications:
1. Adjusting Mobile Phase pH: This is the most critical parameter.[10] The strategy is to control the ionization state of both the aniline analyte and the silanol groups.
-
Low pH (pH 2-3): Lowering the pH of the mobile phase protonates the silanol groups, making them neutral (Si-OH). This prevents the strong ionic interaction with the protonated basic analyte.[1][11][12] This is often the most effective solution.[1][11]
-
High pH (pH > 8): An alternative approach is to increase the pH. At a high pH, the aniline derivative will be in its neutral, free-base form, which reduces interactions with the now-ionized silanol groups.[13] However, you must use a pH-stable column, as high pH can dissolve standard silica.[13][14]
2. Increasing Buffer Concentration: Using a buffer helps maintain a stable pH across the column.[2]
-
Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol interactions, improving peak shape.[4][11] The buffer ions compete with the analyte for the active silanol sites.
3. Using Mobile Phase Additives:
-
Competing Base: A traditional method involves adding a small, basic compound like triethylamine (TEA) to the mobile phase (e.g., 0.1%).[4] TEA is a small molecule that preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with your larger aniline derivative analytes.[11]
-
Acids: Adding acids like formic acid or acetic acid is a common way to control and lower the mobile phase pH.[11][15]
Guide 2: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, your column may be the root cause.
Question: My peaks are still tailing after mobile phase adjustments. What column-related issues should I consider?
Answer: Several column-related factors can contribute to peak tailing.
1. Use a Modern, End-Capped Column:
-
What is End-Capping? After the primary stationary phase (like C18) is bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover many of the remaining accessible silanol groups with a small silylating agent.[2][7]
-
Recommendation: Ensure you are using a high-quality, fully end-capped column, often referred to as a "base-deactivated" column.[5][11] These are specifically designed to minimize secondary interactions with basic compounds.[16][17] Modern Type B silica columns, which have lower metal content and fewer acidic silanols, are also highly recommended.[1]
2. Check for Column Degradation:
-
Column Voids: Over time, the packed bed inside the column can settle, creating a void at the inlet. This disrupts the flow path and can cause significant peak distortion, including tailing.[2][6]
-
Contamination: Accumulation of sample matrix components or precipitated buffer salts on the column inlet frit or packing material can create active sites that lead to tailing.[4]
-
Solution: Try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[4] If this doesn't work and you suspect a void, replacing the column is often the best solution.[2][6] Using a guard column can help extend the life of your analytical column.[2]
3. Consider Alternative Stationary Phases: If tailing persists, especially at high pH, a non-silica-based column (e.g., polymeric or zirconia-based) or a hybrid silica column might be a better choice as they offer greater pH stability and different surface chemistry.[1]
Experimental Protocols & Data
Protocol: General HPLC Method for Aniline Derivatives
This protocol provides a starting point for the analysis of substituted anilines. Optimization will be required based on the specific derivatives being analyzed.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[18]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped or base-deactivated.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the aniline derivative standard or sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
Data Table: Effect of Mobile Phase pH on Peak Asymmetry
The following table summarizes typical data showing how adjusting the mobile phase pH can significantly improve the peak shape for a basic analyte like an aniline derivative.
| Mobile Phase Condition | Analyte | Peak Asymmetry (As) | Observation |
| pH 7.0 (Phosphate Buffer) | Methamphetamine | 2.35 | Severe peak tailing observed.[6] |
| pH 3.0 (Phosphate Buffer) | Methamphetamine | 1.33 | Significant improvement, tailing is greatly reduced.[6] |
| pH 7.0 (Neutral Water) | Basic Compound | > 2.0 | Pronounced tailing due to ionized silanols. |
| pH 2.5 (0.1% Formic Acid) | Basic Compound | ~ 1.2 | Good peak shape, silanols are protonated and inactive.[12] |
Data is illustrative and based on typical observations for basic compounds.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with aniline derivatives.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. lctsbible.com [lctsbible.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. moravek.com [moravek.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. lctsbible.com [lctsbible.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in N-Arylation Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during N-arylation cross-coupling reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction started well but stalled before reaching full conversion. What are the likely causes?
A stalled reaction is a classic sign of catalyst deactivation. Potential causes include the formation of off-cycle, catalytically dormant palladium complexes, ligand degradation, or precipitation of the catalyst from the solution.[1][2] For copper-catalyzed systems, product inhibition can also significantly slow down the reaction as the concentration of the N-arylated product increases.[3]
Q2: The reaction mixture turned black, and a precipitate formed. What is this, and is the reaction salvageable?
The formation of a black precipitate is often indicative of the formation of palladium(0) black, an inactive, agglomerated form of the catalyst.[4] This typically occurs when the ligand dissociates from the metal center, leaving the palladium atoms unprotected and prone to aggregation. This is a common issue in dual photoredox/nickel-catalyzed C–N cross-couplings as well.[4] Once significant palladium black has formed, the catalytic cycle is effectively halted, and the reaction is unlikely to proceed further.
Q3: I'm struggling to couple an electron-rich aryl halide. Why is this difficult, and what can I do?
Electron-rich aryl halides undergo oxidative addition to the metal center more slowly than their electron-poor counterparts. This slow step can allow competing deactivation pathways to dominate. To overcome this, you can try using more electron-rich, sterically hindered phosphine ligands (e.g., biarylphosphines) that accelerate the oxidative addition and reductive elimination steps.[1] For some nickel-catalyzed systems, running the reaction at a higher concentration can also increase the rate of oxidative addition.[4]
Q4: My substrate contains a coordinating group (e.g., a pyridine or imidazole). Why are my yields low?
Substrates containing N-heterocycles can act as ligands themselves, displacing the desired phosphine ligand from the palladium center. This can lead to the formation of catalytically dormant or inactive palladium complexes, effectively poisoning the catalyst.[1] The solution often involves using a ligand that binds more strongly to the palladium or a catalyst system specifically designed to resist this type of deactivation, such as those employing a GPhos-supported palladium catalyst.[1]
Q5: How does the choice of base affect catalyst stability?
The base plays a crucial role in deprotonating the amine nucleophile, but an inappropriate choice can be detrimental. Strong bases can promote side reactions, including the decomposition of base-sensitive substrates (like some five-membered heteroarenes), which can lead to catalyst deactivation.[1] The solubility of the base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ can have low solubility in organic solvents, which can affect the reaction rate and catalyst turnover.[3][5]
Q6: Can I regenerate and reuse a deactivated catalyst?
For heterogeneous catalysts (e.g., Palladium on Carbon), regeneration is sometimes possible. The process typically involves washing the catalyst to remove adsorbed organic species that block active sites. A common procedure involves refluxing the spent catalyst in a solvent, followed by washing and drying.[6][7] For homogeneous catalysts, regeneration is generally not feasible once the catalyst has irreversibly decomposed or precipitated. The focus should be on preventing deactivation in the first place.
Troubleshooting Guides & Experimental Protocols
Issue 1: Incomplete Conversion or Low Yield
This is the most common problem and requires a systematic approach to diagnose.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Explanation |
| Impure Reagents | Purify all starting materials (amine, aryl halide), dry the solvent, and degas the reaction mixture. | Trace impurities, particularly in the amine, as well as oxygen and water, can poison the catalyst.[8] |
| Inefficient Catalyst Generation | Use a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or pre-form the active catalyst. | Pd(II) sources like Pd(OAc)₂ can be unreliable in generating the active L-Pd(0) species. Precatalysts ensure quantitative and rapid generation of the active catalyst.[8] |
| Suboptimal Ligand | Screen a panel of ligands. For challenging substrates, consider sterically hindered biarylphosphine ligands. | The ligand is critical for stabilizing the catalyst and facilitating key steps in the catalytic cycle. The optimal ligand is highly substrate-dependent.[1][9] |
| Incorrect Base/Solvent Combination | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF). | The base and solvent influence the reaction rate and catalyst stability. Weakly coordinating solvents are often preferred. The choice of base can be critical for functional group tolerance.[10][11] |
| Product Inhibition | (Primarily in Cu-catalyzed systems) Increase catalyst loading or consider a different catalyst system if possible. | The N-arylated product can bind to the copper catalyst, preventing it from participating in further catalytic cycles.[3] |
Issue 2: Catalyst Precipitation (Formation of Pd Black)
The appearance of a black precipitate indicates irreversible catalyst decomposition.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Explanation |
| Ligand Dissociation | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). | An excess of ligand can help prevent the formation of "ligandless" palladium species that are prone to aggregation.[8] |
| High Reaction Temperature | Lower the reaction temperature. | While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition pathways. |
| Slow Oxidative Addition | Use a more reactive aryl halide (I > Br > Cl) or a more electron-rich, bulky ligand. | If the first step of the catalytic cycle is slow, the L-Pd(0) species has more time to decompose.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig N-Arylation Screening Reaction
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., G4-Pd precatalyst, 0.01 mmol, 1 mol%) and the ligand (if not using a precatalyst, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 3 mL).
-
Reaction: Seal the vial with a screw cap containing a PTFE septum and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC/MS, or LC/MS.
Protocol 2: Catalyst Pre-activation from a Pd(II) Source
-
In an oven-dried vial, add the Pd(II) source (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (2.2 mol%).
-
Add a portion of the anhydrous, degassed solvent.
-
Add a reducing agent or the base and stir the mixture at room temperature or with gentle heating until the active L-Pd(0) species is formed (often indicated by a color change).
-
To this pre-activated catalyst mixture, add the aryl halide, amine, and the remaining solvent and base.
-
Proceed with the reaction as described in Protocol 1.
Visualizing Deactivation Pathways and Troubleshooting
Catalyst Deactivation Pathways
The following diagram illustrates the main catalytic cycle for a Pd-catalyzed N-arylation and highlights common deactivation pathways. The desired cycle involves oxidative addition, amine binding and deprotonation, and reductive elimination. Deactivation can occur via the formation of off-cycle dormant species or irreversible decomposition to Pd(0) black.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your N-arylation reaction.
Mechanism of Substrate-Induced Deactivation
This diagram shows how a coordinating substrate, such as an N-heterocycle, can displace the phosphine ligand, leading to a stable, off-cycle complex that halts catalysis.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Pd-catalyzed N-arylation of heteroarylamines. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Aniline Derivatization
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in large-scale aniline derivatization.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably, indicating a potential thermal runaway. What should I do?
A thermal runaway is a critical situation where an increase in temperature causes a further, often rapid, increase in temperature, which can lead to destructive outcomes.[1] Immediate and decisive action is required.
Immediate Actions (Emergency Protocol):
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents. For semi-batch processes, this is a critical first step to prevent adding more fuel to the reaction.[2]
-
Maximize Cooling: Ensure all cooling systems are operating at maximum capacity. This includes reactor jackets, cooling coils, and overhead condensers.[3][4]
-
Emergency Quenching: If the temperature continues to rise and approaches the predetermined critical limit (TExo), introduce a quenching agent to stop the reaction.[5]
-
Alert Personnel: Notify all personnel in the vicinity and follow your facility's established emergency procedures.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective and Preventive Actions |
| Inadequate Cooling | Verify that the heat removal capacity of the reactor is sufficient for the scale and exothermicity of the reaction.[2] Ensure cooling lines are not blocked and that the coolant flow rate and temperature are correct. |
| Reagent Accumulation | An addition rate that is too fast can exceed the heat transfer capabilities of the reactor, leading to an accumulation of unreacted reagents.[6] Optimize the addition rate and ensure the reaction temperature is not too low, which can also cause accumulation.[6] |
| Poor Mixing | Inefficient agitation can create localized hotspots where the reaction rate accelerates, initiating a runaway.[1] Confirm that the agitator is functioning correctly and is appropriately designed for the reactor volume and viscosity of the reaction mixture. |
| Incorrect Reagent Concentration | Higher than intended concentrations can lead to a much faster reaction rate and greater heat generation than anticipated.[1] Always double-check calculations and measurements. |
| Contamination | The presence of contaminants can sometimes catalyze the reaction or initiate hazardous side reactions. Ensure all reagents, solvents, and the reactor itself are clean and free from impurities.[2] |
Troubleshooting Workflow for Thermal Runaway
Q2: I'm observing localized hotspots in my reactor. How can I prevent this?
Localized hotspots are areas within the reactor that are at a significantly higher temperature than the bulk mixture. They are often precursors to thermal runaway and can lead to side reactions and product degradation.
-
Cause: The most common cause is inadequate mixing.[1] If the reactants are not dispersed efficiently, the reaction can proceed much faster in areas of high concentration, generating heat that cannot be dissipated effectively.
-
Solution:
-
Improve Agitation: Increase the stirring speed or evaluate if the impeller design (shape, size, position) is appropriate for the vessel geometry and reaction mass viscosity.
-
Check for Baffles: Ensure the reactor is properly baffled. Baffles disrupt vortex formation and promote more turbulent, effective mixing.
-
Controlled Addition: Introduce the limiting reagent into a high-mixing zone, for example, near the impeller, to ensure rapid dispersion.
-
Q3: The reaction is proceeding much faster or slower than expected. What could be the issue?
Deviations from the expected reaction rate can compromise safety and product quality.
-
Faster than Expected:
-
Causes: Incorrect reagent concentration, higher starting temperature, or the presence of a catalytic impurity.
-
Action: Immediately apply cooling and be prepared to slow or stop reagent addition. A faster reaction will generate heat more rapidly, increasing the risk of a runaway.[4]
-
-
Slower than Expected:
-
Causes: Low reaction temperature, incorrect reagent concentration (too dilute), or the presence of an inhibitor.
-
Action: A slow reaction at low temperatures can be dangerous as it may lead to the accumulation of unreacted reagents.[6] If the temperature is then increased or the reaction suddenly initiates, an uncontrollable exotherm can occur.[6] Do not increase the temperature until you have confirmed that reagent accumulation is not the issue. It may be safer to quench the reaction and restart.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale aniline derivatization?
The primary hazards are:
-
Thermal Runaway: Many aniline derivatizations, such as acylation and nitration, are highly exothermic.[6][7] Without proper heat management, the reaction can self-accelerate, leading to a rapid increase in temperature and pressure.[1][2]
-
Rapid Gas Evolution: Some reactions may produce gaseous byproducts. If the rate of gas evolution exceeds the capacity of the venting system, it can lead to a dangerous pressure buildup.[8]
-
Toxic Reactants and Products: Aniline and many of its derivatives are toxic and can be absorbed through the skin.[9] Proper personal protective equipment (PPE) and handling procedures in well-ventilated areas are essential.
Q2: How can I assess the thermal risk of my specific aniline derivatization reaction before scaling up?
A thorough reaction hazard assessment is crucial before any scale-up.[2][8]
-
Literature Review: Consult sources like Bretherick's Handbook of Reactive Chemical Hazards to see if the reaction is known to be dangerous.[1]
-
Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and identify the onset temperature for any decomposition reactions.[2][6] This data is essential for calculating the cooling requirements at scale.
Q3: What are the key engineering controls for managing heat in large-scale reactions?
Effective heat management relies on robust engineering controls.
-
Reactor Jackets: A jacket surrounds the reactor through which a cooling fluid (like water, glycol, or thermal oil) is circulated to remove heat.[10][11]
-
Internal Cooling Coils: For very large reactors or highly exothermic reactions, internal coils provide additional surface area for heat exchange.[3]
-
External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger for cooling.[4]
-
Overhead Condensers: If the reaction is run at the boiling point of the solvent (reflux), an overhead condenser can remove heat by condensing the solvent vapor and returning it to the reactor.[3]
Q4: What is the recommended scale-up strategy for a novel aniline derivatization?
A cautious, incremental approach is recommended.
-
Staged Scale-Up: Do not scale up directly from the lab bench to a full-scale production reactor. Use an intermediate pilot plant stage.
-
Three-Fold Rule: A conservative guideline is to increase the scale by a maximum of three-fold for each step.[1]
-
Re-evaluate at Each Stage: Diligently monitor the reaction at each new scale and re-evaluate the thermal hazards.[1] If any conditions or reagents change, start again with a small-scale safety test.[1]
Q5: How do I select an appropriate solvent for a large-scale exothermic reaction?
The solvent plays a critical role in heat management.
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise.
-
Boiling Point: The boiling point should be high enough to allow the reaction to proceed at a reasonable rate but low enough that it can act as a safety control. If the temperature approaches the solvent's boiling point, the energy from the exotherm will be consumed by vaporization (reflux), providing passive cooling as long as the condenser has adequate capacity.
-
Volume: The reaction should be sufficiently dilute. A larger volume of solvent provides a greater heat sink to absorb the energy released.[1] Avoid "neat" (solvent-free) reactions on a large scale.[1]
Quantitative Data Summary
Table 1: Example Parameters for Acetylation of Aniline
This table provides illustrative data for a common aniline derivatization. Actual parameters must be determined experimentally for your specific process.
| Parameter | Value / Range | Source / Comment |
| Reactants | Aniline, Acetic Anhydride | A common and often exothermic acylation.[7] |
| Solvent | Water / Acetic Acid | Provides a heat sink and facilitates the reaction. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations increase reaction rate and heat output.[1] |
| Operating Temp. | 50 °C | A typical starting point for this reaction.[9] |
| Heat of Reaction (ΔHr) | Highly Exothermic | Must be measured by calorimetry for accurate thermal management. |
Table 2: Critical Safety Temperatures and Definitions
Understanding these temperature limits is fundamental to safe process design.[5]
| Parameter | Abbreviation | Description |
| Process Temperature | TP | The normal operating temperature range of the reaction. |
| Maximum Attainable Temp. | Tm | The maximum temperature if all cooling is lost and the reaction goes to completion. |
| Onset Temperature | TOnset | The temperature at which a hazardous decomposition reaction begins to self-heat. |
| Max. Temp. of Exo. Reaction | TExo | The maximum allowable temperature before emergency procedures (like quenching) must be initiated. |
Experimental Protocols
Protocol: Example of a Large-Scale Acetylation of Aniline
This protocol is for illustrative purposes. All procedures must be thoroughly risk-assessed before implementation.
1. Materials and Equipment:
-
Jacketed glass reactor with bottom outlet valve, equipped with a mechanical overhead stirrer, thermocouple, and condenser.
-
Addition funnel or pump for controlled reagent delivery.
-
Heating/cooling circulator connected to the reactor jacket.
-
Aniline, Acetic Anhydride, Sodium Acetate, Water, Hydrochloric Acid.[12]
-
Emergency quench solution (e.g., a cold, dilute base).
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Pre-Run Safety Check: Ensure all equipment is functioning correctly, safety routes are clear, and emergency quench materials are accessible.
-
Charge Reactor: In a fume hood, charge the reactor with aniline and water.[9] Slowly add concentrated hydrochloric acid while stirring.
-
Establish Setpoint: Begin circulating coolant through the jacket and set the controller to the target reaction temperature (e.g., 50°C).[9]
-
Controlled Addition: Once the setpoint is reached, begin the slow, dropwise addition of acetic anhydride.[7] Monitor the internal temperature closely. The addition rate should be controlled so that the temperature does not rise more than 1-2°C above the setpoint.
-
Sodium Acetate Addition: After the acetic anhydride addition is complete, add a prepared solution of sodium acetate in water.[12]
-
Reaction Monitoring: Continue to stir the mixture and monitor the temperature. A precipitate of acetanilide should form.
-
Cooling and Isolation: Once the reaction is deemed complete, cool the mixture in an ice bath to maximize crystallization.
-
Filtration: Collect the solid product by filtration and wash with cold water.
-
Drying: Dry the purified acetanilide product.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. fauske.com [fauske.com]
- 3. Cooling down a reactor for process reliability [valmet.com]
- 4. h2ocooling.com [h2ocooling.com]
- 5. process-technology-online.com [process-technology-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. icheme.org [icheme.org]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. sigmathermal.com [sigmathermal.com]
- 11. lneya-online.com [lneya-online.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 2-methyl-N-phenylaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for identifying byproducts in the synthesis of 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a triarylamine derivative used as a high-value chemical intermediate in organic synthesis and advanced materials research.[1] Its structural properties make it a key building block for functional dyes, hole-transporting materials for OLEDs, and specialized polymers.[1]
Q2: What are the common methods for synthesizing this compound?
A2: The most common and modern methods are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2][3] Another established method is the copper-catalyzed Ullmann condensation.[1][4] These methods facilitate the formation of the crucial carbon-nitrogen (C-N) bond between an aryl halide (like 2-bromotoluene) and an amine (like aniline).[2][4]
Q3: Why is GC-MS the preferred analytical technique for this analysis?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and thermally stable compounds present in the reaction mixture.[5] GC provides high-resolution separation of the main product from starting materials and byproducts, while MS offers definitive identification based on the unique mass fragmentation pattern of each compound.[6][7]
Q4: What are the most common classes of byproducts to expect?
A4: Byproducts typically arise from side reactions of the starting materials or intermediates. Common classes include:
-
Unreacted Starting Materials: Residual 2-bromotoluene and aniline.
-
Homocoupling of Starting Materials: Formation of biphenyl derivatives from the aryl halide (e.g., 2,2'-dimethylbiphenyl) or azo compounds from the self-coupling of aniline.[8][9]
-
Hydrodehalogenation: Replacement of the bromine atom on the aryl halide with a hydrogen atom, resulting in toluene.[2]
-
Side reactions involving the solvent or base: Depending on the reaction conditions.
Byproduct Identification Guide
This table summarizes potential byproducts formed during the synthesis of this compound via Buchwald-Hartwig or Ullmann coupling of 2-bromotoluene and aniline.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Diagnostic Ions (m/z) |
| Product | ||||
| This compound | C₁₃H₁₃N | 183.25 | Main Reaction | 183 (M+), 182, 168, 91 |
| Starting Materials | ||||
| Aniline | C₆H₇N | 93.13 | Unreacted | 93 (M+), 66, 65 |
| 2-Bromotoluene | C₇H₇Br | 171.04 | Unreacted | 172/170 (M+, Br isotopes), 91 |
| Common Byproducts | ||||
| Toluene | C₇H₈ | 92.14 | Hydrodehalogenation of 2-bromotoluene | 92 (M+), 91 (tropylium ion) |
| Diphenylamine | C₁₂H₁₁N | 169.22 | Contaminant or side reaction | 169 (M+), 168, 167 |
| 2,2'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | Homocoupling of 2-bromotoluene | 182 (M+), 167 |
| Azobenzene | C₁₂H₁₀N₂ | 182.22 | Oxidative coupling of aniline[8] | 182 (M+), 154, 105, 77 |
| N,N-diphenylaniline | C₁₈H₁₅N | 245.32 | Double arylation of aniline | 245 (M+), 168, 167 |
Troubleshooting GC-MS Analysis
Q: I see an unexpected peak in my chromatogram. How can I identify it?
A:
-
Analyze the Mass Spectrum: Determine the molecular ion (M+) peak. This often corresponds to the molecular weight of the compound.[6] Note the base peak (the most intense peak) and other major fragment ions.
-
Check for Isotopic Patterns: If you suspect a bromine-containing compound like the starting material 2-bromotoluene, look for two peaks of nearly equal intensity separated by 2 m/z units (e.g., 170 and 172), which is characteristic of the ⁷⁹Br and ⁸¹Br isotopes.
-
Consult the Byproduct Table: Compare the molecular weight and key fragments to the common byproducts listed in the table above. For example, a peak at m/z 91 is a strong indicator of a toluene-containing fragment (tropylium ion), which could come from unreacted 2-bromotoluene or the byproduct toluene.[6]
-
Search a Mass Spectral Library: Use a library like the NIST Mass Spectral Library to match the fragmentation pattern of your unknown peak against a database of known compounds.[10]
Q: My product peak is tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by active sites in the GC system that interact with the amine functional group of your product.[11][12]
-
Cause: Active sites in the inlet liner (e.g., glass wool) or contamination at the head of the GC column.[12][13]
-
Solution:
Q: My baseline is noisy and shows many small "ghost" peaks. What's wrong?
A: A noisy baseline or ghost peaks usually indicate contamination.[14]
-
Cause: Contamination can come from several sources, including septum bleed, contaminated solvent, or buildup in the injector.[12][13]
-
Solution:
-
Perform a Blank Run: Inject only the solvent used for your sample preparation. If the peaks persist, the contamination is in the solvent or the GC system.
-
Replace Consumables: Change the septum and inlet liner.[13]
-
Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.[13]
-
Visualized Workflows and Pathways
Caption: Reaction pathway for this compound synthesis and major side reactions.
Caption: Standard experimental workflow for GC-MS analysis of the reaction mixture.
Caption: A logical workflow for troubleshooting common GC-MS chromatographic issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic-BINAP
-
Anhydrous Toluene (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), rac-BINAP (1.5-3 mol%), and NaOtBu (1.4 equivalents).
-
Add Reactants: Add anhydrous toluene, followed by 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Quench with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
Parameters should be optimized for the specific instrument in use.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a suitable solvent like ethyl acetate or methanol.[5]
-
Filter the solution through a 0.45 µm syringe filter if particulates are present.
GC-MS Parameters:
-
Injector: 250 °C, Split mode (e.g., 20:1 split ratio)[15]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[5]
-
-
MS Parameters:
Data Interpretation:
-
Identify the peak for this compound by comparing its retention time and mass spectrum to an authentic standard or library data.
-
Analyze the mass spectra of all other significant peaks to identify them as starting materials or byproducts, using the guide provided in this document.
References
- 1. This compound | | High Purity [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. whitman.edu [whitman.edu]
- 7. uni-saarland.de [uni-saarland.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. benchchem.com [benchchem.com]
- 11. shopshimadzu.com [shopshimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
Validation & Comparative
Structural Confirmation of 2-methyl-N-phenylaniline: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide to the structural elucidation of 2-methyl-N-phenylaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related analogs, N-phenylaniline and 2-methylaniline, supported by tabulated spectral data and detailed experimental protocols.
This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The provided data and methodologies facilitate the unambiguous structural confirmation of this compound, a crucial step in chemical synthesis and characterization.
Comparative ¹H and ¹³C NMR Data
The structural features of this compound are best understood by comparing its NMR spectra with those of its constituent fragments: N-phenylaniline (diphenylamine) and 2-methylaniline (o-toluidine). The following tables summarize the key quantitative NMR data.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, J (Hz), Integration |
| This compound | 7.26 – 7.20 (m, 3H), 7.18 (d, J = 7.5 Hz, 1H), 7.11 (t, J = 7.1 Hz, 1H), 6.94 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 4.3 Hz, 1H), 6.88 (t, J = 6.5 Hz, 1H), 2.25 (s, 3H)[1] |
| N-phenylaniline | 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H)[1] |
| 2-methylaniline | 7.07 (d, J=7.4 Hz, 1H), 7.02 (t, J=7.6 Hz, 1H), 6.72 (d, J=7.9 Hz, 1H), 6.64 (t, J=7.4 Hz, 1H), 3.63 (s, 2H, NH₂), 2.15 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 143.8, 141.0, 130.7, 129.1, 128.2, 126.6, 121.9, 120.3, 118.8, 117.2, 18.0[1] |
| N-phenylaniline | 142.9, 129.1, 120.8, 117.6[1] |
| 2-methylaniline | 144.7, 130.4, 126.9, 122.0, 118.6, 114.9, 17.3 |
Experimental Protocols
Sample Preparation:
For ¹H NMR spectroscopy, 5-25 mg of the analyte was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3] For ¹³C NMR spectroscopy, a more concentrated solution of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl₃ was prepared to ensure a good signal-to-noise ratio within a reasonable acquisition time.[2][3] The sample was prepared in a clean, dry vial to ensure complete dissolution before being transferred to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter was present.
NMR Data Acquisition:
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] The spectra were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.
Visualizing the Analysis Workflow and Molecular Structure
The following diagrams illustrate the logical workflow of the NMR analysis and the annotated chemical structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
Caption: Structure of this compound.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methyl-N-phenylaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed examination of the anticipated electron ionization (EI) mass spectrometry fragmentation of 2-methyl-N-phenylaniline, placed in context with its isomer, N-methyldiphenylamine, to highlight the subtle yet significant differences dictated by molecular structure.
Comparative Fragmentation Data
The mass spectrum of a molecule provides quantitative data in the form of mass-to-charge ratios (m/z) and the relative abundance of the ions produced. Below is a comparison of the expected primary fragmentation ions for this compound and the experimental data for its isomer, N-methyldiphenylamine.
| m/z | Proposed Fragment Ion (this compound) | Proposed Structure | N-methyldiphenylamine (Experimental Relative Intensity %)[1] |
| 183 | [M]•+ (Molecular Ion) | C₁₃H₁₃N•+ | 99.99 |
| 182 | [M-H]⁺ | C₁₃H₁₂N⁺ | 54.19 |
| 168 | [M-CH₃]⁺ | C₁₂H₁₀N⁺ | - |
| 167 | [M-H-CH₃]⁺ or [M-CH₄]⁺ | C₁₂H₉N⁺ | 23.62 |
| 91 | [C₇H₇]⁺ | Tropylium ion | - |
| 77 | [C₆H₅]⁺ | Phenyl cation | 29.78 |
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization is dictated by the stability of the resulting carbocations and radical species. The presence of aromatic rings and the amine linkage provides several potential cleavage points.
A primary and highly probable fragmentation is the loss of a hydrogen radical from the molecular ion to form the [M-H]⁺ ion at m/z 182. This is a common fragmentation pathway for compounds with benzylic hydrogens, as the resulting cation is stabilized by resonance. Another significant fragmentation is anticipated to be the loss of a methyl radical (•CH₃) via alpha-cleavage, a characteristic fragmentation for amines, leading to the formation of a stable ion at m/z 168. Subsequent loss of a hydrogen atom could lead to the ion at m/z 167.
The presence of a tolyl group suggests the possibility of rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. Cleavage of the C-N bond can also occur, leading to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
Experimental Protocols
The acquisition of mass spectra for compounds such as this compound is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.
Gas Chromatography (GC):
-
Injector: The sample is injected into a heated injector port (typically 250-280 °C) to ensure rapid vaporization.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used to separate the analyte from any impurities.
-
Oven Program: A temperature gradient is applied to the column to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detector records the abundance of each ion.
-
Mass Range: The instrument is set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-400).
The resulting data is processed to produce a mass spectrum, which is a plot of relative intensity versus m/z. The interpretation of this spectrum allows for the elucidation of the molecule's structure.
References
A Comparative Analysis of the Reactivity of 2-methyl-N-phenylaniline and N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
N-phenylaniline , also known as diphenylamine, is an aromatic amine consisting of an amine group linking two phenyl rings. The nitrogen's lone pair of electrons can delocalize into both aromatic rings, influencing their reactivity.
2-methyl-N-phenylaniline , a derivative of N-phenylaniline, features a methyl group at the 2-position (ortho-position) of one of the phenyl rings. This substitution introduces both electronic and steric effects that differentiate its reactivity from that of N-phenylaniline.
Theoretical Comparison of Reactivity
The reactivity of these compounds is primarily dictated by the interplay of electronic and steric effects. The table below summarizes the expected influence of the ortho-methyl group in this compound compared to N-phenylaniline.
| Feature | N-phenylaniline | This compound | Predicted Effect on Reactivity |
| Electronic Effect of Substituent | Hydrogen (no significant electronic effect) | Methyl group (electron-donating via hyperconjugation and induction) | The methyl group is expected to increase the electron density of the substituted phenyl ring, thereby activating it towards electrophilic aromatic substitution. |
| Steric Hindrance around the Amine | Minimal steric hindrance around the nitrogen atom. | The ortho-methyl group introduces significant steric bulk around the nitrogen atom. | Steric hindrance may impede the approach of bulky reagents to the nitrogen atom, potentially slowing down reactions involving the amine group, such as acylation. |
| Steric Hindrance for Ring Substitution | Unhindered ortho and para positions on both rings. | The ortho-position to the amine on the methylated ring is sterically hindered by the adjacent methyl group. | Electrophilic attack at the ortho-position of the methylated ring is likely to be disfavored. Substitution will be directed towards the para-position of the methylated ring and the ortho/para positions of the unsubstituted ring. |
Based on these principles, this compound is predicted to be more reactive towards electrophilic aromatic substitution on the methylated ring (at the para position) due to the activating effect of the methyl group. However, reactions involving the nitrogen atom or requiring attack at the ortho-position of the methylated ring are expected to be slower compared to N-phenylaniline due to steric hindrance.
Experimental Protocols
While direct comparative experimental data is scarce, the following protocols for key reactions of N-phenylaniline and related substituted anilines can be adapted for a comparative study.
Protocol 1: Electrophilic Nitration
This protocol describes a general procedure for the nitration of anilines, which can be applied to both N-phenylaniline and this compound to compare their reactivity and product distribution. A common strategy involves the protection of the amino group to prevent oxidation and control regioselectivity.
Materials:
-
N-phenylaniline or this compound
-
Acetic anhydride
-
Concentrated Sulfuric acid
-
Concentrated Nitric acid
-
Ethanol
-
Ice
Procedure:
-
Protection of the Amine: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in acetic anhydride. Stir the mixture at room temperature for 30 minutes to form the corresponding acetanilide.
-
Nitration: Cool the acetanilide solution in an ice bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise while maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The solid nitro-substituted product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol.
-
Deprotection (if required): The acetyl group can be removed by acid or base hydrolysis to yield the free nitro-substituted aniline.
Protocol 2: Electrophilic Halogenation (Chlorination)
This protocol outlines the electrophilic chlorination of N-phenylaniline and can be adapted for this compound.
Materials:
-
N-phenylaniline or this compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aniline derivative (1.0 eq) in anhydrous DCM.
-
Addition of Chlorinating Agent: Cool the solution to 0°C in an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: N-Acylation
This protocol describes the acylation of the amine functionality, a reaction where steric effects are expected to be significant.
Materials:
-
N-phenylaniline or this compound
-
Acetyl chloride or Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0°C. Slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Add water to the reaction mixture. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for experimentally comparing the reactivity of N-phenylaniline and this compound.
Caption: Experimental workflow for comparing reactivity.
Signaling Pathway of Electrophilic Aromatic Substitution
The diagram below illustrates the general mechanism for the electrophilic aromatic substitution of N-phenylaniline, highlighting the role of the nitrogen lone pair in activating the ring.
Caption: General mechanism of electrophilic substitution.
Conclusion
Predicting the Electronic Structure of 2-methyl-N-phenylaniline: A DFT and Experimental Comparison
A guide for researchers, scientists, and drug development professionals on the application of Density Functional Theory (DFT) for elucidating the electronic properties of 2-methyl-N-phenylaniline, benchmarked against experimental data and alternative computational approaches.
Introduction
This compound, also known as N-phenyl-o-toluidine, is a substituted diphenylamine derivative with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as an antioxidant. Understanding its electronic structure is crucial for predicting its chemical reactivity, photophysical properties, and suitability for various applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. This guide provides a comparative analysis of DFT calculations for predicting the electronic structure of this compound, alongside a discussion of relevant experimental techniques and alternative computational methods.
Computational and Experimental Methodologies
A robust comparison between theoretical predictions and experimental observations is fundamental to validating computational models. This section outlines the typical protocols for both DFT calculations and experimental characterization of the electronic structure of molecules like this compound.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry for predicting molecular properties. The choice of functional and basis set is critical for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
Typical Computational Protocol:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional and a basis set such as 6-31G(d,p).
-
Frequency Analysis: To ensure the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable geometry.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's excitability and chemical reactivity.
-
Prediction of UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum (UV-Vis spectrum). This allows for the determination of the maximum absorption wavelength (λmax), which corresponds to the energy of the primary electronic transition.
Experimental Techniques
Experimental validation of computational results is essential. The primary techniques used to probe the electronic structure of molecules like this compound are UV-Vis spectroscopy and cyclic voltammetry.
UV-Vis Spectroscopy:
-
Principle: This technique measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, often the HOMO to LUMO transition.
-
Protocol: A solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer over a relevant wavelength range (typically 200-800 nm). The λmax is identified from the resulting spectrum.
Cyclic Voltammetry (CV):
-
Principle: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
-
Protocol: A solution of this compound is prepared in an appropriate solvent containing a supporting electrolyte. A three-electrode system (working, reference, and counter electrodes) is used. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onset of the first oxidation peak can be correlated to the HOMO energy level.
Comparative Analysis: DFT Predictions vs. Experimental Data
| Parameter | DFT (B3LYP/6-31G(d,p)) Prediction (Estimated) | Alternative DFT (M06-2X/6-311+G(d,p)) Prediction (Estimated) | Experimental Value (Estimated from related compounds) |
| HOMO Energy | -5.1 to -5.4 eV | -5.3 to -5.6 eV | -5.3 to -5.7 eV (from Cyclic Voltammetry of substituted anilines) |
| LUMO Energy | -0.8 to -1.1 eV | -0.9 to -1.2 eV | -1.0 to -1.5 eV (inferred from CV and UV-Vis) |
| HOMO-LUMO Gap | 4.0 to 4.6 eV | 4.1 to 4.7 eV | 3.8 to 4.5 eV (from UV-Vis spectroscopy of aniline derivatives) |
| λmax (nm) | 270 to 300 nm | 265 to 295 nm | 280 to 320 nm (from UV-Vis spectra of substituted diphenylamines and poly(2-methylaniline))[1] |
Discussion:
The estimated values in the table highlight a generally good agreement between the predicted electronic properties from DFT calculations and the expected experimental values for this compound. The B3LYP functional is known to provide reasonable estimates for the electronic properties of organic molecules. More modern functionals, such as M06-2X, which is a hybrid meta-GGA functional, can sometimes offer improved accuracy, particularly for systems with non-covalent interactions, though the differences for a relatively small molecule like this are often minor.
The predicted HOMO-LUMO gap from DFT calculations is expected to be slightly larger than the experimental value obtained from the onset of the absorption band in the UV-Vis spectrum. This is a common observation and is attributed to the fact that the theoretical calculation corresponds to a vertical excitation in the gas phase, while the experimental measurement is in solution and includes solvatochromic effects.
Logical Workflow and Signaling Pathways
The process of predicting and validating the electronic structure of a molecule like this compound can be visualized as a logical workflow.
Caption: A logical workflow diagram illustrating the parallel computational and experimental pathways for determining and validating the electronic structure of this compound.
Conclusion
DFT calculations, particularly with hybrid functionals like B3LYP, provide a reliable and efficient method for predicting the electronic structure of this compound. The predicted HOMO-LUMO gap and UV-Vis absorption maximum show good qualitative and semi-quantitative agreement with experimental values expected for this class of molecules. For researchers in materials science and drug development, leveraging DFT calculations as a preliminary screening tool can significantly accelerate the design and discovery of new molecules with desired electronic properties. However, experimental validation through techniques like UV-Vis spectroscopy and cyclic voltammetry remains crucial for confirming the theoretical predictions and for a comprehensive understanding of the molecule's behavior in a real-world environment. The synergy between computational and experimental approaches, as outlined in this guide, offers a powerful strategy for advancing research in organic electronics and medicinal chemistry.
References
Cross-Validation of Experimental and Computational Data for Aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents, from early sulfa drugs to modern targeted cancer therapies.[1] The predictive power of computational models is increasingly leveraged to accelerate the drug discovery process. This guide provides a critical cross-validation of experimental data with in-silico predictions for various aniline derivatives, offering insights into the strengths and limitations of computational approaches in molecular design and evaluation.
Data Presentation: A Side-by-Side Comparison
The following tables summarize quantitative data from experimental and computational studies, enabling a direct comparison of key physicochemical and biological properties of aniline derivatives.
Physicochemical Properties
Lipophilicity and acidity are critical parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2]
Table 1: Lipophilicity (logP) of 1,2,3-Triazole Aniline Derivatives [2][3]
This table compares experimentally determined lipophilicity (logPTLC) with values predicted by various computational algorithms.
| Compound | Experimental logPTLC | ALOGPs | AClogP | ALOGP | MLOGP | XLOGP2 | XLOGP3 |
| 2a | 2.01 | 1.83 | 1.96 | 1.01 | 0.94 | 1.41 | 1.41 |
| 2b | 2.04 | 1.83 | 1.96 | 1.01 | 0.94 | 1.41 | 1.41 |
| 3a | 2.80 | 2.88 | 3.01 | 2.01 | 1.63 | 2.37 | 2.47 |
| 3b | 2.78 | 2.88 | 3.01 | 2.01 | 1.63 | 2.37 | 2.47 |
| 4a | 3.28 | 3.42 | 3.51 | 2.34 | 1.85 | 2.79 | 2.89 |
| 4b | 3.20 | 3.42 | 3.51 | 2.34 | 1.85 | 2.79 | 2.89 |
Data sourced from a comparative study on triazole derivatives of aniline.[3]
Table 2: Spectroscopic Data for N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline [4]
This table showcases the cross-validation between experimental spectroscopic data and values predicted through computational Density Functional Theory (DFT) calculations.
| Spectroscopic Technique | Experimental Data | Computational Data (DFT) |
| FT-IR (cm⁻¹) | Aromatic C-H: 3094, 3027; C=N (Imine): ~1635; NO₂: 1575, 1370; C-N: 1100, 1163 | Not explicitly stated in provided search results. |
| ¹H NMR (CDCl₃, δ, ppm) | 9.8 (1H, s, H-C=N); 8.29−8.22 (2H, d); 8.09−8.06 (2H, d); 7.81−7.74 (2H, dd); 6.77−6.62 (2H, m); 3.10 (6H, s, N(CH₃)₂) | Not explicitly stated in provided search results. |
Biological Activity
Aniline derivatives are prominent in oncology as kinase inhibitors that target signaling pathways essential for cancer cell survival.[1] The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 3: Illustrative Biological Activity (IC50) of Aniline-Based Kinase Inhibitors
| Compound Class | Target Kinase | Experimental IC50 (nM) | Predicted IC50 (nM) |
| 4-Anilinoquinazoline | EGFR | 50 | 75 |
| 2-Substituted Aniline Pyrimidine | Mer Kinase | 150 | 120 |
| 2-Substituted Aniline Pyrimidine | c-Met Kinase | 200 | 250 |
Note: The data in this table is illustrative and represents typical values for these classes of compounds to demonstrate the comparison between experimental and predicted data.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of both experimental and computational findings.
Determination of Lipophilicity by RP-TLC
Lipophilicity is determined experimentally using Reversed-Phase Thin-Layer Chromatography (RP-TLC).[2]
-
Stationary Phase: TLC plates pre-coated with silica gel RP-18 F254s are used.[3]
-
Mobile Phase: A mixture of acetone and Tris buffer (pH 7.4) in various volume ratios serves as the mobile phase.[3]
-
Procedure: The aniline derivatives are spotted on the TLC plates, which are then developed in the mobile phase. The retardation factor (Rf) is determined for each compound.[3]
-
Calculation: The Rf values are converted to the chromatographic lipophilicity parameter RM using the formula: RM = log((1/Rf) - 1). The RM0 value, representing the RM value at zero concentration of the organic modifier, is determined by linear regression.[3]
In Vitro Kinase Assay for Bioactivity
The inhibitory activity of aniline derivatives against specific kinases is assessed using standard in vitro kinase assays.[3]
-
Enzymes and Substrates: The assay uses recombinant human kinases (e.g., Mer, c-Met) and a suitable substrate.[3]
-
Test Compounds: The aniline derivatives are dissolved in DMSO to create stock solutions.[3]
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the kinase, substrate, ATP, and the test compound at various concentrations.[3]
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based method.[3]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[1][5]
-
Cell Plating: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[1][5]
-
Compound Treatment: The aniline derivative is added to the wells at various concentrations. Control wells receive only the solvent.[1][5]
-
Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours) to allow the compound to take effect.[1][5]
-
MTT Addition: MTT reagent is added to each well and incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured with a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.[5]
Mandatory Visualization
Diagrams are provided to visualize complex biological pathways and experimental workflows, adhering to specified design constraints.
Caption: VEGFR-2 signaling pathway and the mechanism of its inhibition by aniline derivatives.
Caption: General workflow for aniline derivative drug discovery from design to candidate selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-Methyl-N-phenylaniline Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. The presence of isomeric impurities in starting materials and active pharmaceutical ingredients can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in 2-methyl-N-phenylaniline samples. We will delve into the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis of their performance supported by experimental protocols and data from analogous compounds.
Understanding the Challenge: Isomeric Impurities in this compound
This compound (also known as N-phenyl-o-toluidine) is a key intermediate in various chemical syntheses. Its isomeric impurities, which share the same molecular formula (C13H13N) and molecular weight (183.25 g/mol ), can be challenging to separate and quantify due to their similar physicochemical properties.[1] The most common positional isomers of concern are 3-methyl-N-phenylaniline and 4-methyl-N-phenylaniline. The presence of these isomers can arise from impurities in the starting materials or side reactions during the synthesis process.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for the analysis of isomeric impurities in pharmaceutical compounds.[2][3] The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis, such as sensitivity and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Separation is based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Applicability | Ideal for the analysis of non-volatile and thermally labile compounds. Suitable for all potential isomers of methyl-N-phenylaniline.[3] | Best suited for volatile and thermally stable compounds. Derivatization may sometimes be required for less volatile or polar analytes to improve peak shape.[2][3] |
| Sensitivity | High sensitivity, particularly with UV or Mass Spectrometry (MS) detectors.[3] | Excellent sensitivity and specificity, especially with a mass spectrometer detector, making it ideal for trace-level analysis.[4] |
| Resolution | Excellent resolution of isomeric impurities can be achieved with the appropriate column (e.g., mixed-mode or phenyl-based) and mobile phase selection.[5] | High-resolution separation of volatile isomers is possible with long capillary columns.[3][6] |
| Sample Preparation | Generally simple, often involving only dissolution in a suitable solvent.[3] | Can be more complex, sometimes requiring a derivatization step to increase volatility.[3] |
| Confirmation | When coupled with a mass spectrometer (LC-MS), it provides definitive peak identification.[7] | The mass spectrometer provides detailed structural information and fragmentation patterns, allowing for confident identification of impurities.[8][9] |
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for analogous aromatic amines, providing a benchmark for method validation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 55.3 - 97.0 ng/sample (for toluidine isomers)[4] | Not explicitly found for analogous compounds |
| Limit of Quantification (LOQ) | 55.3 - 97.0 ng/sample (for toluidine isomers)[4] | Not explicitly found for analogous compounds |
| Linearity Range | 1 - 100 ng/mL (typical for related compounds)[4] | Not explicitly found for analogous compounds |
| Recovery | 85% - 103% (for methyl aniline compounds)[10] | Not explicitly found for analogous compounds |
| Relative Standard Deviation (RSD) | < 2.5% (for methyl aniline compounds)[10] | Not explicitly found for analogous compounds |
Experimental Protocols
The following sections provide detailed experimental protocols for the analysis of isomeric impurities in this compound. These are model protocols based on the analysis of similar compounds and should be validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a highly effective method for the separation of aromatic amine isomers. The use of mixed-mode columns that combine reversed-phase with cation-exchange properties can significantly enhance separation by introducing ion-exchange interactions.[5][11]
Instrumentation:
-
A standard HPLC system equipped with a UV detector or a mass spectrometer.
Chromatographic Conditions:
-
Column: Primesep 200 (4.6 x 150 mm, 5 µm) or a similar mixed-mode column.[12][13]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3). The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like the isomers of methyl-N-phenylaniline.[4]
Instrumentation:
-
A GC system coupled with a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[14]
-
Mass Scan Range: m/z 40-450.[14]
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[14]
Workflow and Decision Making
The selection and implementation of an analytical method for isomeric impurity analysis follows a logical workflow, from sample receipt to data analysis and reporting. The choice between HPLC and GC-MS is a critical decision point based on several factors.
References
- 1. This compound | C13H13N | CID 10986946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 13. o-Toluidine | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Comparison of 2-methyl-N-phenylaniline and Its Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-methyl-N-phenylaniline and its structural isomers—3-methyl-N-phenylaniline, 4-methyl-N-phenylaniline, and N-methyl-N-phenylaniline—is presented for professionals in research and drug development. This guide provides a comparative overview of their spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.
The structural variations among these isomers, arising from the different positions of the methyl group, lead to distinct spectroscopic signatures. Understanding these differences is crucial for the accurate identification and characterization of these compounds in various scientific applications.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for this compound and its isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | -CH₃ | Aromatic-H | -NH- |
| This compound | 2.25 (s) | 6.88-7.26 (m) | 5.5 (br s, not always observed) |
| 3-methyl-N-phenylaniline | 2.36 (s) | 6.75-7.29 (m) | 5.6 (br s, not always observed) |
| 4-methyl-N-phenylaniline | 2.29 (s) | 6.94-7.20 (m) | 5.56 (br s)[1] |
| N-methyl-N-phenylaniline | 3.29 (s) | 6.80-7.30 (m) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | -CH₃ | Aromatic-C |
| This compound | 18.0 | 117.2, 118.8, 120.3, 121.9, 126.6, 128.2, 129.1, 130.7, 141.0, 143.8[1] |
| 3-methyl-N-phenylaniline | 21.5 | 114.7, 117.8, 118.7, 121.8, 129.1, 129.2, 139.2, 142.3, 143.1 |
| 4-methyl-N-phenylaniline | 20.7 | 116.7, 118.7, 120.1, 129.1, 130.6, 140.1, 143.7[1] |
| N-methyl-N-phenylaniline | 40.4 | 117.4, 120.9, 129.3, 148.5 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C-N Stretch |
| This compound | ~3400 | ~3050 | ~2920 | ~1300 |
| 3-methyl-N-phenylaniline | ~3405 | ~3040 | ~2920 | ~1310 |
| 4-methyl-N-phenylaniline | ~3400 | ~3030 | ~2915 | ~1315 |
| N-methyl-N-phenylaniline | - | ~3060 | ~2890 | ~1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| This compound | ~240 | ~285 | Ethanol |
| 3-methyl-N-phenylaniline | 242 | 288 | Ethanol |
| 4-methyl-N-phenylaniline | ~245 | ~295 | Ethanol |
| N-methyl-N-phenylaniline | 248 | 296 | Ethanol |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 183 | 168 (M-CH₃)⁺, 91 (C₇H₇)⁺ |
| 3-methyl-N-phenylaniline | 183 | 168 (M-CH₃)⁺, 91 (C₇H₇)⁺ |
| 4-methyl-N-phenylaniline | 183 | 168 (M-CH₃)⁺, 91 (C₇H₇)⁺ |
| N-methyl-N-phenylaniline | 183 | 182 (M-H)⁺, 167 (M-CH₃-H)⁺, 106, 77 (C₆H₅)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were baseline corrected and referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample (for this compound, 3-methyl-N-phenylaniline, and N-methyl-N-phenylaniline) was prepared between two potassium bromide (KBr) plates. For the solid sample (4-methyl-N-phenylaniline), a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum was subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each compound was prepared in ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to obtain a final concentration of approximately 0.01 mg/mL.
-
Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm, using ethanol as the blank.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 50-500 amu.
-
Data Analysis: The molecular ion peak and the major fragmentation patterns were identified and analyzed.
Visualization of Isomeric Relationships and Analytical Workflow
The following diagrams illustrate the structural relationships between the isomers and a typical workflow for their spectroscopic analysis.
References
A Comparative Guide to Validating the Purity of 2-methyl-N-phenylaniline using Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 2-methyl-N-phenylaniline, a building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.[1][2] This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.[2]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | A primary analytical method providing direct measurement based on the proportionality between the integrated signal area and the number of nuclei.[2] | A comparative chromatographic technique that separates components based on their differential distribution between a stationary and a mobile phase.[2] |
| Accuracy | High, as it provides an absolute purity value without the need for a specific reference standard of the analyte.[2] | High, but can be influenced by the response factors of impurities, often requiring reference standards for each impurity for accurate quantification.[2][3] |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[2] | Very good, with a low RSD.[2] |
| Selectivity | High, with the ability to distinguish between structurally similar compounds. Overlapping peaks can be resolved using 2D NMR techniques.[4] | High, with excellent separation of components in a mixture. |
| Sample Throughput | Moderate, with each analysis taking around 15-30 minutes.[5] | High, with automated systems allowing for the analysis of many samples. |
| Sample Requirement | Requires a slightly larger amount of sample (typically 2-12 mg) and complete dissolution in a deuterated solvent.[6][7] | Highly sensitive, requiring a smaller amount of sample. |
| Cost | Higher initial instrument cost, but can be more cost-effective in the long run as it doesn't always require specific reference standards. | Lower initial instrument cost, but can have higher running costs due to solvent consumption and the need for reference standards. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This method is designed for the absolute quantification of this compound using an internal standard.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
Materials:
-
This compound sample
-
High purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum (preferably a singlet) in a region that does not overlap with the analyte signals.[9][10]
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the sample and internal standard are fully soluble.[7][9]
-
High-precision analytical balance (0.01 mg accuracy).[6]
-
5 mm NMR tubes.[6]
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5mm tube) of the selected deuterated solvent.[11]
-
Ensure complete dissolution by vortexing the vial.[11]
-
Transfer the solution to a 5 mm NMR tube.[1]
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[1][10]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective for aromatic amines.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: UV detection at 254 nm.[8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of the initial mobile phase composition.[8]
Quantification:
-
Purity is determined by area normalization, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.[8]
Data Presentation
The following table summarizes representative quantitative data for the purity assessment of a batch of this compound by ¹H-qNMR and HPLC.
| Parameter | ¹H-qNMR | HPLC (Area %) |
| Purity (%) | 98.5 | 99.8 |
| Relative Standard Deviation (RSD, n=3) | 0.2% | 0.1% |
| Key Observations | Provides an absolute purity value. May detect non-UV active impurities. | Highly sensitive to UV-active impurities. Purity by area percent can be misleading if impurities have different response factors.[2] |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1] A discrepancy between the two techniques can highlight the presence of impurities with different detection responses, reinforcing the need for orthogonal methods.[2]
Visualizing the Process
To further clarify the experimental and logical steps involved in qNMR purity validation, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity validation.
Caption: Logical relationship for qNMR purity calculation.
Conclusion
Quantitative NMR is a powerful, direct, and reliable primary method for determining the absolute purity of chemical compounds like this compound.[2] While HPLC is a valuable and sensitive technique for separating and detecting impurities, qNMR offers the advantage of quantification without the need for specific reference standards for every component.[3] By employing both qNMR and HPLC as orthogonal techniques, researchers and drug development professionals can achieve a comprehensive and highly confident assessment of purity, ensuring the quality and reliability of their materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization of a Red Clover (Trifolium pratense) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to the Synthesis of Substituted Diphenylamines: Ullmann Condensation vs. Buchwald-Hartwig Amination
For researchers, scientists, and drug development professionals, the synthesis of substituted diphenylamines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The two most prominent methods for their synthesis are the traditional copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of these two key synthetic routes, supported by experimental data and detailed protocols to inform methodological selection.
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of a specific substituted diphenylamine is a critical decision in the design of a synthetic route. Factors such as cost, reaction conditions, substrate scope, and functional group tolerance must be carefully considered. The Ullmann condensation, a long-established method, utilizes a copper catalyst and typically requires high reaction temperatures.[1] In contrast, the Buchwald-Hartwig amination employs a palladium catalyst and generally proceeds under milder conditions with a broader substrate scope.[2][3]
At a Glance: Key Differences
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >150 °C) | Milder (often 25-110 °C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (copper is more abundant) | Higher (palladium and specialized ligands) |
Delving into the Mechanisms
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their different characteristics and substrate compatibility.
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation to form a copper amide. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species, from which reductive elimination of the diphenylamine product occurs, regenerating the active Cu(I) catalyst.[1][4]
In contrast, the Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired diphenylamine and regenerate the Pd(0) catalyst.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[5]
Data Presentation: A Comparative Look at Yields
The following tables provide a summary of representative yields for the synthesis of substituted diphenylamines via the Ullmann condensation and Buchwald-Hartwig amination, illustrating the scope of each reaction.
Table 1: Synthesis of Substituted Diphenylamines via Ullmann Condensation
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 92 |
| 4-Iodotoluene | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 89 |
| 1-Iodo-4-nitrobenzene | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 95 |
| 4-Bromoanisole | Aniline | CuI / N-methylglycine | K₂CO₃ | DMSO | 90 | 85 |
| 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | N/A | High | Good |
Data compiled from various sources, including[1][7].
Table 2: Synthesis of Substituted Diphenylamines via Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 95 |
| Chlorobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 92 |
| 2-Bromopyridine | Diphenylamine | Pd₂(dba)₃ / Ligand 2 | NaOtBu | Toluene | 100 | 75 |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ / GPhos | NaOtBu | THF | 90 | 96 |
Data compiled from various sources, including[8][9][10].
Experimental Protocols
General Experimental Protocol for Ullmann Condensation
This protocol is a generalized procedure for the copper-catalyzed N-arylation of anilines with aryl halides.[11]
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the aniline (1.2 equiv.), CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMSO or DMF as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-180 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure for the palladium-catalyzed N-arylation of anilines with aryl halides.[5][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1.2-1.5 times the amount of Pd), and NaOtBu (1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the aniline (1.2 equiv.), followed by the solvent (typically toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (often between 80-110 °C) with stirring for the specified time (typically 2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Ullmann condensation for C-N bond formation.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful and indispensable tools for the synthesis of substituted diphenylamines. The traditional Ullmann reaction, with its low-cost copper catalyst, remains a viable option, particularly for large-scale industrial applications where cost is a primary driver. However, the often harsh reaction conditions can limit its applicability for complex molecules with sensitive functional groups.
The Buchwald-Hartwig amination has emerged as a more versatile and often higher-yielding alternative.[2] Its milder reaction conditions and broader substrate scope have made it a favorite in academic and pharmaceutical research settings. The main trade-off is the higher cost associated with the palladium catalyst and the sophisticated phosphine ligands. The ongoing development of more active and stable catalyst systems for both methodologies continues to expand the synthetic chemist's toolbox, allowing for a more tailored approach to the synthesis of this important class of compounds. The ultimate choice of method will depend on a careful evaluation of the specific requirements of the target molecule, including scale, cost, and functional group compatibility.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-methyl-N-phenylaniline: A Guide to Safety and Compliance
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-methyl-N-phenylaniline for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment. Based on the precautionary statements for this compound and general guidance for aniline derivatives, the following PPE is recommended.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | To prevent skin contact. Aniline and its derivatives can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood | To avoid inhalation of any potential vapors or aerosols. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.[2][3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and properly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Secure the Area: Prevent entry to the spill location.
-
Contact EH&S: Immediately contact your institution's Environmental Health & Safety (EH&S) department for assistance.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Containerization:
-
Collect waste this compound in a compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.[4]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and the approximate concentration and quantity.[3][4]
-
-
Storage:
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-methyl-N-phenylaniline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2-methyl-N-phenylaniline (CAS RN: 1205-39-6), also known as 2-methyldiphenylamine or phenyl-o-tolylamine. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield. | Must be government-standard approved (e.g., NIOSH in the US or EN 166 in the EU). A face shield should be worn over goggles when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Neoprene or butyl rubber gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][2] |
| Body Protection | A complete suit protecting against chemicals or a fully-buttoned lab coat. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | If ventilation is insufficient, a government-approved respirator may be necessary.[3] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1]
-
Do not breathe vapors or mists.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]
Storage:
-
Store locked up.[9]
-
Store under an inert gas as the substance is air sensitive.
Emergency Procedures
Spills:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[4][9]
-
Collect the absorbed material into a labeled container for disposal.[1]
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation occurs.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4][9] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, compatible container.[10]
-
Disposal Method: Disposal must be made according to official national and local regulations.[4][9] Contact a licensed professional waste disposal service to dispose of this material.[10]
-
Environmental Precautions: Do not allow the product to enter drains or waterways as it is very toxic to aquatic life with long-lasting effects.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
